ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. The CT domain active site is located at the interface of a dimer, and haloxyfop binds in this region, disrupting its function [1] [2].
The following diagram illustrates this multi-step inhibitory pathway.
This compound inhibition pathway of ACCase.
The specific binding of this compound is mediated by a network of interactions with amino acid residues in the CT active site. Molecular mechanics calculations show that van der Waals forces are the main driver of binding, explaining the strong preference for the (R)-enantiomer [3].
The table below summarizes the core experimental findings related to this compound's binding and inhibition.
| Aspect | Key Finding | Experimental Evidence |
|---|---|---|
| Primary Mechanism | Inhibits ACCase CT activity [1] | Enzyme kinetics, structural biology [1] |
| Binding Site | Dimer interface of CT domain [1] | X-ray crystallography [1] |
| Enantioselectivity | Only (R)-enantiomer is herbicidal [3] [4] | Homology modeling, MM-PBSA free energy calculations [3] |
| Driving Force | Van der Waals interactions [3] | Molecular mechanics (MM-PBSA) analysis [3] |
| Conformational Impact | Requires large conformational change in enzyme [1] | Comparative crystal structure analysis [1] |
This compound belongs to the aryloxyphenoxypropionate (FOP) class of herbicides. Another major class is the cyclohexanediones (DIMs), such as tepraloxydim [1]. Structural studies reveal key differences in their inhibition mechanisms, as shown in the table below.
| Feature | This compound (FOP) | Tepraloxydim (DIM) |
|---|---|---|
| Chemical Class | Aryloxyphenoxypropionate [1] | Cyclohexanedione [1] |
| Binding Site | Dimer interface of CT domain [1] | Dimer interface of CT domain [1] |
| Conformational Change | Requires large change [1] | Requires only small, specific changes [1] |
| Anchoring Points | Shares at least two conserved interactions with the enzyme with DIMs [1] | Shares at least two conserved interactions with the enzyme with FOPs [1] |
| Resistance Sensitivity | Distinct sensitivity profile to certain resistance mutations [1] | Distinct sensitivity profile to certain resistance mutations [1] |
The detailed mechanism of this compound has been elucidated through several advanced biophysical and computational techniques.
The experimental workflow for structural and binding analysis typically integrates these techniques, as shown below.
Workflow for structural analysis of this compound binding.
Understanding this compound's inhibition mechanism has important applications beyond herbicide development. As obesity and diabetes are linked to fatty acid metabolism, ACCases are promising therapeutic targets [2]. Structural insights from this compound and other inhibitors guide the design of novel human ACCase inhibitors for potential anti-obesity and anti-diabetes drugs [1] [2].
Haloxyfop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or FOP) family. Its primary mode of action is the inhibition of the plant enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis. This action disrupts lipid formation, ultimately leading to plant death. It is important to note the distinction between its different forms [1] [2]:
The following diagram illustrates the primary degradation pathway of this compound-methyl in the environment, particularly in soil.
Diagram 1: The primary environmental degradation pathway of this compound-methyl in soil, showing rapid hydrolysis and chiral inversion.
The behavior of this compound in the environment is characterized by rapid initial transformation, followed by slower degradation of the primary product. Key quantitative parameters are summarized in the table below [3] [4] [5].
| Parameter | Value / Condition | Notes / Matrix |
|---|---|---|
| Hydrolysis (this compound-methyl) | Half-life: Few hours | Rapid ester cleavage in soil; rate increases with pH [5]. |
| Soil Degradation (this compound acid) | Half-life: 2.6 - 4.9 days (field, wetland soil); 55 - 100 days (lab, various soils) | Half-life varies significantly with soil microbial activity, OM, and conditions [3] [4]. |
| Water Degradation (this compound acid) | Half-life: 33 days (pH 5); ~5 days (pH 7); Hours (pH 9) | Highly pH-dependent; degrades rapidly under alkaline conditions [4]. |
| Water Solubility (at 20°C, pH 7) | 7.9 mg/L (this compound-P-methyl) | Classified as low [2]. |
| Octanol-Water Partition Coeff. (log P) | 4.0 (this compound-P-methyl) | Indicates a high potential for bioaccumulation [2]. |
| Adsorption Coefficient | 29,500 (this compound-ethoxyethyl) | Suggests strong adsorption to soil particles, moderate leaching potential [4]. |
The following method, adapted from a protocol for determining acidic herbicides in tea, provides a robust approach for analyzing this compound in complex environmental samples [1].
Diagram 2: Experimental workflow for the extraction, clean-up, derivatization, and analysis of this compound residues in complex matrices like soil or tea.
Research into remediating this compound-contaminated environments has identified several promising technologies.
Understanding the impact of this compound on non-target organisms is crucial for environmental risk assessment.
The table below summarizes the core properties and environmental behavior of haloxyfop.
| Property | Details |
|---|---|
| Chemical Classification | Aryloxyphenoxypropionate (AOPP) herbicide [1]. |
| Active Isomer | R-enantiomer (this compound-P) [2]. |
| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis [2]. |
| Primary Application | Post-emergence control of annual and perennial grass weeds [2]. |
| Environmental Half-Life (Soil) | Rapid dissipation; half-life of 2.6–4.9 days reported in coastal wetland soil [3]. |
| Key Metabolic/Degradation Process | In soil: Rapid hydrolysis of this compound-methyl to this compound-acid, followed by chiral inversion of S-enantiomer to R-form [4]. In plants: Hydrolysis to this compound-acid, but no chiral interconversion of enantiomers [4]. |
The following diagram illustrates the key metabolic pathways of this compound in plants and soil, highlighting the critical difference in enantiomer behavior.
Key metabolic pathways of this compound in soil versus plants.
The table below collates data on the dissipation and ecological impact of this compound across different studies.
| Study Context | Key Findings on Degradation & Impact |
|---|---|
| Coastal Wetland (S. alterniflora) | This compound dissipated exponentially; >90% removal in 30 days; short-term reduction in rhizosphere soil bacterial diversity, followed by recovery; increased abundance of potential degraders (e.g., Pseudomonas, Acinetobacter) [1] [3]. |
| Soil Microbial Fuel Cell (MFC) | Fungal bioaugmentation with Myrothecium verrucaria enhanced degradation, achieving >93% this compound-P removal in 60 days; followed second-order degradation kinetics; improved MFC current and power density [5] [6]. |
| Forest Restoration | Demonstrated selectivity of this compound-P, causing significantly less damage to native Atlantic Forest tree species compared to glyphosate [7]. |
For researchers focusing on remediation or analysis, here are methodologies from recent studies.
| Experimental Approach | Protocol Summary |
|---|---|
| Fungal Bioaugmentation in MFCs | Setup: Construct soil MFCs with carbon fiber anode/graphite cathode. Treatment: Inoculate herbicide-contaminated soil with fungal strains (e.g., Myrothecium verrucaria). Monitoring: Track current density, power output, and herbicide concentration over 60-90 days. Analysis: Use HPLC-MS for herbicide quantification; 16S rRNA sequencing for microbial community dynamics [5] [6]. |
| Field Persistence & Ecotoxicity | Design: Field plots with herbicide application at recommended doses. Sampling: Collect rhizosphere soil and plant samples over time (e.g., days 1, 3, 7, 15, 30). Analysis: Enantioselective GC-MS or LC-MS to track parent compound and metabolites; next-generation sequencing (16S rRNA) to assess shifts in microbial community structure [1] [4] [3]. |
The environmental behavior of this compound presents a complex picture. Its rapid dissipation in soil suggests a lower persistence risk [3], but its potential toxicity to non-target organisms like zebrafish and mice, even at environmentally relevant concentrations, warrants caution [5]. The compound's high mobility in water (solubility of 375 mg/L at pH 7) also raises concerns about groundwater contamination [2].
Recent research on Microbial Fuel Cells (MFCs) enhanced with degradative fungi like Myrothecium verrucaria points to a promising bioremediation strategy. This approach not only accelerates herbicide removal but also generates electricity, offering a self-sustaining cleanup model [5] [6]. The introduced fungi create a "xeno-fungusphere," a unique microenvironment that reshapes the indigenous microbial community and enhances the overall degradation capacity of the system [6].
Acetyl-CoA carboxylase (ACC) is a crucial metabolic enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis. The carboxyltransferase (CT) domain of ACC is responsible for the second half of this reaction: transferring the carboxyl group from carboxybiotin to acetyl-CoA. This domain has emerged as a significant target for the development of both herbicides and therapeutic agents against metabolic disorders. Haloxyfop, a representative of the aryloxyphenoxypropionate (FOP) class of herbicides, exerts its phytotoxic effects through potent inhibition of the CT domain in sensitive plants. Understanding the molecular details of this compound binding provides a foundation for designing novel inhibitors targeting human ACC for treating obesity, diabetes, and related metabolic syndromes, while also offering insights into herbicide resistance mechanisms [1] [2] [3].
The CT domain is located in the C-terminal region of the multi-domain ACC enzyme and constitutes approximately one-third of the protein. In eukaryotes, the active form of this domain exists as a dimer, with the catalytic site situated at the dimer interface between two monomers. Structural studies have revealed that each monomer consists of two subdomains, designated N and C domains, with the active site formed by contributions from both subdomains of each monomer. The high degree of conservation in the CT domain across species, particularly in the active site region (approximately 90% sequence identity between yeast and human enzymes), has made yeast ACC a validated model system for structural studies of inhibitor binding [2] [4].
Crystallographic studies of the yeast CT domain in complex with this compound have revealed that the inhibitor binds deep within the active site at the interface of the CT dimer. This binding location strategically positions this compound to interfere with the enzyme's normal catalytic function. The dimer interface creates a complex pocket where residues from both monomers contribute to inhibitor binding, with the N-domain of one monomer and the C-domain of the opposing monomer forming the complementary surfaces that accommodate this compound [1] [2].
Unlike earlier predictions, this compound binding requires substantial conformational rearrangements in the CT domain structure. Several residues at the dimer interface undergo significant positional shifts to create a highly conserved hydrophobic pocket that extends deeply into the core of the dimer. This induced-fit mechanism results in a binding pocket that optimally accommodates this compound's specific chemical features and differentiates it from other classes of CT inhibitors that require minimal structural adjustments [1] [2].
The binding of this compound to the CT domain is stabilized by an extensive network of hydrophobic interactions and hydrogen bonds. The aromatic rings of this compound nestle within a hydrophobic environment created by residues such as Leu1705, Val1967, Ile1735, Tyr1738, and Val2024'. These interactions provide the majority of the binding energy through van der Waals contacts and exclusion of solvent water molecules [1] [2].
Table 1: Key Protein-Inhibitor Interactions in this compound Binding
| Residue | Location | Interaction Type | Functional Role |
|---|---|---|---|
| Ala1627 | N-domain | Hydrogen bonding | Main-chain amide bonds to this compound oxygen |
| Ile1735 | N-domain | Hydrogen bonding | Main-chain amide bonds to this compound oxygen |
| Gly1998' | C-domain (opposite monomer) | Hydrogen bonding | Main-chain amide bonds to this compound oxygen |
| Leu1705 | N-domain | Hydrophobic | Forms part of hydrophobic binding pocket |
| Val1967 | N-domain | Hydrophobic | Contributes to hydrophobic environment |
| Ile1735 | N-domain | Hydrophobic | Side-chain forms hydrophobic region |
| Tyr1738 | N-domain | Hydrophobic/Aromatic | π-Stacking with inhibitor rings |
Critical hydrogen bonding interactions further stabilize the complex. The ionized enolate form of this compound participates in hydrogen bonds with the main-chain amide groups of Ala1627 and Ile1735. An additional hydrogen bond forms between another this compound oxygen atom and the main-chain amide of Gly1998' from the opposing monomer. These specific interactions serve as important anchoring points for inhibitor binding and are shared with other herbicide classes that target the CT domain, despite their chemical differences [1] [2] [3].
Structural comparisons of the CT domain complexed with different herbicide classes reveal distinct yet overlapping binding modes. While this compound (FOPs) requires large conformational changes for binding, tepraloxydim (DIMs) and pinoxaden (DENs) probe different regions of the dimer interface and necessitate only minor structural adjustments. This fundamental difference in binding requirements has important implications for inhibitor design and understanding resistance mechanisms [5] [3].
Despite their chemical diversity, these inhibitor classes share two common anchoring points with the CT domain: hydrogen bonds with the main-chain amides of Ala1627/Ile1735 and Gly1998'. These conserved interactions appear critical for inhibitory activity across different chemical scaffolds. However, the specific regions of the dimer interface that each inhibitor class targets varies significantly, with this compound penetrating more deeply into the hydrophobic core of the dimer interface compared to the DIM and DEN inhibitors [5] [3].
Table 2: Comparative Analysis of ACC CT Domain Inhibitors
| Parameter | This compound (FOPs) | Tepraloxydim (DIMs) | Pinoxaden (DENs) |
|---|---|---|---|
| Chemical Class | Aryloxyphenoxy-propionate | Cyclohexanedione | Phenylpyrazoline |
| Conformational Change | Extensive | Moderate | Moderate |
| Binding Site Depth | Deep pocket at dimer interface | Intermediate depth | Intermediate depth |
| Competitive Substrate | Acetyl-CoA | Acetyl-CoA | Acetyl-CoA |
| Resistance Mutations | Ile2041, others | Varies by specific compound | Varies by specific compound |
| Shared Anchoring Points | Ala1627/Ile1735, Gly1998' | Ala1627/Ile1735, Gly1998' | Ala1627/Ile1735, Gly1998' |
The structural differences in binding modes provide a molecular basis for understanding differential resistance patterns observed in field populations. Mutations that confer resistance to one class of herbicides may have varying effects on other classes depending on their proximity to the specific binding elements. For example, the Ile2041Thr mutation identified in this compound-resistant Poa annua disrupts this compound binding but may have less impact on DIM inhibitors that rely on different interaction networks [6].
The conserved anchoring points explain why some mutations confer broad cross-resistance across multiple herbicide classes, while others provide narrow resistance specific to a single chemical class. This understanding enables more strategic design of inhibitor combinations and rotations to manage resistance development in agricultural settings [3] [6].
Structural insights into this compound binding have been primarily obtained through X-ray crystallography of the yeast CT domain. The experimental protocols typically involve expressing the CT domain (residues 1476-2233) in E. coli and purifying the soluble protein using standard chromatographic techniques. The crystallization conditions optimized for the free enzyme include a reservoir solution of 0.1 M sodium citrate (pH 5.5), 200 mM NaCl, 8% (wt/vol) polyethylene glycol (PEG) 8000, and 10% (vol/vol) glycerol, with the protein concentration at 10 mg/mL [2].
For complex formation, researchers have employed two primary approaches: co-crystallization and crystal soaking. In co-crystallization, the CT domain is incubated with this compound (typically at 2 mM concentration) before crystallization begins. Alternatively, free enzyme crystals are soaked in solutions containing 1-5 mM this compound for varying durations (approximately 1 hour optimal). Achieving successful complex crystals requires careful optimization of inhibitor concentration and soaking time, as excessive concentrations or prolonged exposure can degrade crystal quality [2].
X-ray diffraction data are typically collected at synchrotron sources, such as the X4A beamline of the National Synchrotron Light Source (NSLS). The diffraction images are processed using standard packages like HKL-2000. The structure determination process employs molecular replacement methods using the free enzyme structure as a search model, followed by iterative rounds of refinement using CNS and model building with O or similar software packages [2].
The this compound complex typically crystallizes in the C2 space group with unit cell parameters a = 246.8 Å, b = 125.2 Å, c = 145.5 Å, and β = 94.1°. The structure refinement process includes manual fitting of the this compound molecule into clear electron density observed in the active site, followed by optimization of protein and inhibitor parameters against the diffraction data. Final validation includes analysis of Ramachandran plots and geometry statistics to ensure model quality [2].
Experimental workflow for determining this compound-CT domain structure
The structural insights from this compound binding to the CT domain have significant implications for developing therapeutic agents against metabolic diseases. As ACC plays a central role in fatty acid metabolism, inhibitors targeting the CT domain offer potential for treating obesity, type 2 diabetes, and related conditions. The differential expression of ACC isoforms (ACC1 primarily in lipogenic tissues and ACC2 associated with mitochondrial fatty acid oxidation) enables potential for tissue-specific targeting strategies [2] [3].
The mapping of inhibitor binding sites provides a blueprint for structure-based drug design. Researchers can leverage the conformational flexibility observed in this compound binding to design novel compounds that optimize interactions with the CT domain. The identification of distinct regions within the active site that can accommodate different chemical scaffolds enables the development of inhibitors with improved potency and selectivity for human ACC isoforms [7] [3].
From an agricultural perspective, understanding this compound binding at atomic resolution facilitates the development of strategies to combat herbicide resistance. The identification of resistance mutations such as Ile2041Thr in Poa annua provides insights into the molecular basis of reduced inhibitor sensitivity. This knowledge enables the design of next-generation herbicides that maintain efficacy against resistant weed populations while minimizing impacts on non-target organisms [6].
The observation that the Ile2041Thr mutation does not significantly alter the conformational structure of the CT domain, unlike other mutations at this position, explains why this specific substitution selectively interferes with herbicide binding while preserving enzyme function. This understanding can guide the development of herbicide mixtures and rotation schedules that effectively manage resistance while maintaining effective weed control [6].
The structural characterization of this compound binding to the carboxyltransferase domain of ACC represents a significant advance in understanding inhibitor mechanisms at the molecular level. The detailed interaction maps and conformational requirements provide a solid foundation for both therapeutic and agricultural applications. Future research directions include leveraging this structural information to design dual-specificity inhibitors that simultaneously target both ACC isoforms for metabolic diseases, and developing selective inhibitors that minimize off-target effects in human applications.
Haloxyfop-P-methyl (HPM), an aryloxyphenoxypropionate herbicide, has emerged as a significant chemical activator of the Nrf2/ARE pathway, initiating a complex cellular defense response against oxidative stress. Recent studies demonstrate that HPM exposure triggers the Nrf2/ARE signaling cascade through MAPK activation, resulting in enhanced expression of antioxidant enzymes and cytoprotective proteins. While this pathway activation represents a protective cellular mechanism, chronic HPM exposure simultaneously induces metabolic disruption and immunotoxicity in aquatic organisms, highlighting the dual nature of this response. The mechanistic insights gained from HPM research provide valuable toxicological understanding and potential therapeutic applications for targeting the Nrf2 pathway in drug development for oxidative stress-related diseases. This whitepaper comprehensively examines the molecular mechanisms, experimental findings, and research implications of HPM-induced Nrf2/ARE pathway activation, providing researchers with detailed methodologies and data interpretation frameworks for further investigation.
This compound-P-methyl (HPM) is a selective, post-emergence herbicide from the aryloxyphenoxypropionate chemical class, specifically designed to control annual and perennial grass weeds in broad-leaf crops [1]. Its chemical structure consists of a methyl ester functional group attached to the herbicidally active R-isomer of this compound, with the IUPAC name methyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate [2]. HPM primarily functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in target plants by binding to the carboxyltransferase domain, ultimately leading to plant death [3] [1]. Despite its perceived selectivity and relatively short environmental half-life, HPM can metabolize into this compound-acid, which poses potential risks to aquatic ecosystems and non-target organisms [3].
The Nrf2/ARE pathway represents one of the most critical cellular defense mechanisms against oxidative stress and xenobiotic insults. Under basal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its endogenous inhibitor Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and proteasomal degradation [4]. Upon exposure to oxidative stress or electrophilic compounds, this Keap1-Nrf2 interaction is disrupted, allowing Nrf2 to accumulate and translocate to the nucleus where it forms heterodimers with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes [5] [4]. This binding initiates the transcription of a extensive battery of cytoprotective genes encoding antioxidant enzymes, phase II detoxification enzymes, and anti-inflammatory proteins, collectively enhancing cellular resilience [4].
The activation of the Nrf2/ARE pathway by this compound-P-methyl follows a well-defined molecular sequence that transforms an extracellular chemical stimulus into a coordinated genetic response:
The HPM-induced Nrf2/ARE activation involves several crucial regulatory components that determine the magnitude and duration of the cellular response:
Table 1: Molecular Components of HPM-Induced Nrf2/ARE Pathway Activation
| Component | Function | Response to HPM |
|---|---|---|
| Keap1 | Nrf2 repressor protein | Cysteine modification, reduced Nrf2 binding |
| ERK/JNK/PKC | MAPK signaling enzymes | Increased phosphorylation activity |
| Nrf2 transcription factor | Master regulator of antioxidant response | Enhanced stability and nuclear translocation |
| ARE sequence | DNA regulatory element | Increased Nrf2 binding and gene activation |
| sMaf proteins | Nrf2 binding partners | Heterodimer formation with Nrf2 |
The following diagram illustrates the sequential molecular events in HPM-induced Nrf2/ARE pathway activation:
HPM-induced Nrf2/ARE activation pathway
Recent investigations have systematically examined the impact of HPM on the Nrf2/ARE pathway across different biological models:
Table 2: Biochemical Effects of HPM Exposure in Chiromantes dehaani
| Parameter Category | Specific Measure | Effect of HPM | Significance |
|---|---|---|---|
| Growth Performance | Weight gain (WG) | Decreased | P < 0.05 |
| Growth Performance | Specific growth rate (SGR) | Decreased | P < 0.05 |
| Growth Performance | Hepatosomatic index (HSI) | Decreased | P < 0.05 |
| Glucose Metabolism | Pyruvate, lactate | Reduced | Metabolic disruption |
| Glucose Metabolism | Lactate dehydrogenase (LDH) | Reduced | Glycolysis inhibition |
| Glucose Metabolism | Glucose-6-phosphate dehydrogenase (G6PDH) | Enhanced | PPP activation |
| Antioxidant System | Glutathione levels | Increased | Enhanced antioxidant capacity |
| Antioxidant System | Thioredoxin reductase | Increased | Redox homeostasis |
| Antioxidant System | Thioredoxin peroxidase | Increased | Oxidative stress defense |
| Immune Function | Immune-related enzymes | Biphasic response | Low concentration enhances, high inhibits |
The experimental methodology for investigating HPM effects on the Nrf2/ARE pathway typically follows a structured approach:
Experimental workflow for HPM Nrf2 studies
The activation of the Nrf2/ARE pathway by HPM represents a significant mechanistic biomarker for environmental toxicology assessments with several important implications:
The mechanistic insights from HPM-induced Nrf2 activation offer valuable perspectives for pharmaceutical research and therapeutic development:
The following methodology, adapted from published research on HPM effects in crustaceans [6] [3], provides a robust protocol for investigating Nrf2/ARE pathway activation:
Comprehensive assessment of Nrf2/ARE pathway activation requires multiple analytical approaches:
Table 3: Molecular Biology Techniques for Nrf2/ARE Pathway Analysis
| Technique | Application | Key Parameters | Considerations |
|---|---|---|---|
| Quantitative PCR | Gene expression analysis | Nrf2, Keap1, G6PDH, GST-Mu | Validate reference genes |
| Western Blotting | Protein expression and localization | Nrf2, Keap1, phospho-proteins | Include nuclear fractions |
| Enzyme Activity Assays | Functional antioxidant capacity | GSH, TrxR, TPx, GR, GPx | Standardize to protein content |
| Immunohistochemistry | Tissue localization | Nrf2 nuclear translocation | Optimize fixation methods |
| Comet Assay | DNA damage assessment | Tail moment, % DNA in tail | Include positive controls |
This compound-P-methyl activates the Nrf2/ARE pathway through a well-defined mechanism involving MAPK signaling and subsequent antioxidant gene expression. This activation represents a conserved cellular defense mechanism against chemical-induced oxidative stress with significant implications for both environmental toxicology and therapeutic development. The experimental evidence demonstrates that HPM exposure triggers a complex adaptive response integrating oxidative stress defense, metabolic reprogramming, and immune function modulation.
Future research should focus on several key areas: (1) elucidating the precise molecular initiating events that trigger Nrf2 activation following HPM exposure; (2) exploring the cross-talk between metabolic disruption and oxidative stress response; (3) investigating long-term adaptive responses to repeated chemical exposures; and (4) developing targeted Nrf2 modulators inspired by these mechanistic insights for therapeutic applications. Standardized testing protocols and integrated omics approaches will advance our understanding of this critical cellular pathway and its implications for environmental health and disease treatment.
Haloxyfop-P-methyl is a selective, post-emergence aryloxyphenoxypropionate (AOPP) herbicide widely used to control annual and perennial grass weeds in various crops. While designed to target specific enzymes in plants, its presence in aquatic ecosystems through runoff poses significant risks to non-target organisms. Its molecular formula is C₁₆H₁₃ClF₃NO₄ with a molecular weight of 375.7 g/mol, and it is characterized by relatively low water solubility (7.9 mg/L at 20°C) and a high octanol-water partition coefficient (Log P = 4.0), suggesting potential for bioaccumulation [1].
The herbicidally active form is the R-isomer, which specifically inhibits acetyl-CoA carboxylase (ACCase) in the plastids of plants, disrupting fatty acid synthesis [1]. This primary mode of action, while targeted at plants, can trigger cascading secondary toxic effects in non-target aquatic organisms, making it crucial to understand its full ecotoxicological profile.
A primary mechanism of this compound-P-methyl toxicity across aquatic species is the induction of oxidative stress. Exposure leads to excessive reactive oxygen species (ROS) production, causing macromolecular damage.
This compound-P-methyl significantly disrupts core metabolic pathways, particularly glucose metabolism, forcing organisms to alter their energy production strategies.
The compound exerts significant immunosuppressive effects, compromising innate immune function in aquatic invertebrates.
The following table summarizes key toxicological endpoints observed across different aquatic model organisms.
Table 1: Quantitative Toxicity Endpoints of this compound in Aquatic Organisms
| Organism | Toxicity Endpoint | Experimental Concentration | Key Observed Effects | Source |
|---|---|---|---|---|
| Zebrafish (Danio rerio) | Developmental Toxicity | 0.2 - 0.4 mg/L | Developmental defects, pericardial edema, hatching inhibition, decreased heart rate, aberrant vasculogenesis, neurodegeneration. | [4] [5] |
| Zebrafish (Danio rerio) | Neurotoxicity | 0.2 - 0.4 mg/L | Increased AChE activity, reduced locomotor activity. | [4] |
| Crab (Chiromantes dehaani) | Acute Toxicity & Growth | 12.886 mg/L (96-h LC₅₀) | Reduced weight gain (WG) and specific growth rate (SGR). | [3] [2] |
| Crab (Chiromantes dehaani) | Oxidative Stress & Immunotoxicity | 1.2 - 9.6 mg/L | Increased MDA, altered antioxidant enzymes (CAT, GR), decreased immune enzymes (ACP, AKP, LZM). | [3] [2] |
| Diatom (Chaetoceros muelleri) | Photosynthetic Inhibition | Up to 4570 µg/L | No significant effect on growth or photosynthetic efficiency (ΔF/Fm'). | [6] |
| Microalgae (Rhodomonas salina) | Photosynthetic Inhibition | Highest tested concentration | No toxic response to PSII function or growth. | [7] |
| Onion (Allium cepa) | Cytogenotoxicity | 1.19 - 4.76 mg/L | Root growth inhibition, decreased mitotic index, chromosomal aberrations, DNA damage (comet assay). | [8] |
Advanced transcriptomic analyses in C. dehaani have elucidated the complex molecular networks perturbed by this compound-P-methyl exposure, revealing impacts far beyond its primary enzyme target.
This compound toxicity network in crustaceans.
Key molecular responses include:
This compound-P-methyl, while targeting a specific plant enzyme, induces complex toxicological outcomes in non-target aquatic organisms through interconnected mechanisms centered on oxidative stress, metabolic reprogramming, and immune suppression. The toxicity is highly species-dependent, with crustaceans showing particular sensitivity compared to certain microalgae.
Acetyl-CoA carboxylase (ACCase) is a fundamental enzyme in fatty acid metabolism, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, which represents the first committed and rate-limiting step in fatty acid biosynthesis [1]. In humans and most eukaryotes, ACCase exists as a large, multi-domain enzyme with three functionally distinct regions: the biotin carboxylase (BC) domain, the biotin carboxyl carrier protein (BCCP) domain, and the carboxyltransferase (CT) domain [1] [2]. The CT domain is particularly significant as it catalyzes the transfer of the carboxyl group from carboxybiotin to acetyl-CoA, producing malonyl-CoA [1].
This compound is a representative of the aryloxyphenoxypropionate (APP/FOP) class of herbicides that specifically targets the CT domain of ACCase [2] [3]. These compounds are potent inhibitors of ACCases from sensitive plants and kill them by shutting down fatty acid biosynthesis [2]. The discovery that this compound and other herbicides effectively inhibit ACCase activity has established the CT domain as a valid target for the development of inhibitors against these enzymes, including human ACCases for therapeutic applications against obesity, diabetes, and other metabolic disorders [1] [2].
The molecular mechanism underlying this compound inhibition involves significant conformational rearrangements in the CT domain of ACCase. Crystallographic studies of the yeast ACCase CT domain in complex with this compound have revealed that inhibitor binding occurs at the dimer interface of the CT domain, specifically within the active site region [2]. Surprisingly, this compound binding requires large conformational changes for several residues in this interface, which create a highly conserved hydrophobic pocket that extends deeply into the core of the dimer [2].
These structural rearrangements are facilitated by the displacement of key residues, including Leu1705 and Val1967 in yeast ACCase (numbering based on yeast sequence), which undergo positional shifts to accommodate the herbicide molecule [2]. The resulting conformational changes disrupt the normal catalytic function of the CT domain, preventing the transfer of the carboxyl group from biotin to acetyl-CoA, thereby inhibiting malonyl-CoA production and subsequent fatty acid biosynthesis [4].
Table 1: Key Residues Involved in this compound Binding and Conformational Changes
| Residue Position | Wild-type Amino Acid | Role in this compound Binding | Effect of Mutation |
|---|---|---|---|
| 1705 (Yeast) | Leucine | Forms part of hydrophobic binding pocket | Ile substitution confers resistance |
| 1967 (Yeast) | Valine | Contributes to binding site architecture | Ile substitution confers resistance |
| 2041 (Plants) | Isoleucine | Located in CT domain | Thr or Asn substitutions confer resistance |
| 2088 (Plants) | Cysteine | Part of herbicide binding site | Arg substitution confers resistance |
The following diagram illustrates the conformational changes in the ACCase CT domain induced by this compound binding:
This compound binding induces conformational changes forming an inhibitory hydrophobic pocket in ACCase.
The sensitivity to this compound varies significantly across species, primarily due to structural differences in the CT domain of ACCase. Grass plants possess a eukaryotic form of plastidic ACCase that is highly sensitive to this compound inhibition, while broadleaf plants have a naturally resistant form of the enzyme [5]. In mammals, including humans, two isoforms of ACCase exist: ACC1 (present in lipogenic tissues like liver and adipose) and ACC2 (present in oxidative tissues like liver, heart, and skeletal muscle) [1]. Both isoforms contain CT domains that share significant sequence homology with the yeast CT domain (52% identity between yeast and human ACC2), suggesting similar mechanisms of inhibition may apply [2].
Insect ACCases present a unique case, as insects possess only a single ACC gene, unlike mammals which have two tissue-specific isozymes [6]. Recent structural characterization of the CT domain from Trichoplusia ni (cabbage looper) ACCase has revealed unique interactions between the CT and central domains that may influence inhibitor binding and provide new directions for insecticide design [6].
X-ray crystallography has been instrumental in elucidating the conformational changes induced by this compound binding to ACCase. The following experimental protocol has been successfully employed to determine the structure of the yeast ACCase CT domain in complex with this compound:
Protein Expression and Purification: The CT domain of yeast ACCase (residues 1429-2233 or 1476-2233) is cloned and expressed in Escherichia coli. The soluble protein is purified using standard chromatographic techniques [2].
Crystallization: The purified CT domain is crystallized using reservoir solutions containing 0.1 M sodium citrate (pH 5.5), 200 mM NaCl, 8% (wt/vol) polyethylene glycol (PEG) 8000, and 10% (vol/vol) glycerol, with protein concentrations of approximately 10 mg/ml [2].
Complex Formation: For this compound complex structures, crystals of the free enzyme are soaked with 1 mM this compound for approximately 1 hour. Higher concentrations (5 mM and above) often lead to crystal dissolution or loss of diffraction quality [2].
Data Collection and Structure Determination: X-ray diffraction data are collected at synchrotron sources (e.g., National Synchrotron Light Source). The structures are solved by molecular replacement using known CT domain structures as search models, followed by iterative model building and refinement [2].
More recently, cryo-electron microscopy (cryo-EM) has been applied to study insect ACCase structures, as demonstrated by the determination of a 3.12 Å resolution structure of the CT domain from Trichoplusia ni ACCase [6]. This approach provides an alternative for studying ACCase complexes that may be difficult to crystallize.
The inhibitory effect of this compound on ACCase activity can be quantified using well-established enzymatic assays:
Enzyme Preparation: ACCase is extracted from target tissues or obtained from recombinant expression systems. For studies in weeds, plant extracts are prepared from fresh tissue homogenized in appropriate extraction buffers [5].
Activity Measurement: The carboxylation reaction is assayed in a 100 μL reaction volume containing 5 mM ATP, 1 mM acetyl-CoA, 5 mM [14C]NaHCO₃ (14.9 mCi/mmol), and the enzyme extract. Reactions are incubated for 30 minutes at 30°C with constant mixing [4].
Inhibition Studies: For inhibition assays, enzyme preparations are pre-incubated with this compound (typically 0.5-2 mM concentration range) for 30 minutes on ice prior to addition of reaction components [4].
Product Quantification: The [14C]malonyl-CoA product is acid-precipitated, collected on filters, and quantified by scintillation counting [4].
Table 2: this compound Inhibition Parameters Across Various Species
| Species | IC₅₀/EC₅₀ Value | Experimental Context | Reference |
|---|---|---|---|
| Trypanosoma brucei | 67 μM | ACC activity in cell lysate | [4] |
| Rat, mouse, monkey, human | ~60 nM | CP-640186 inhibitor (mammals) | [1] |
| Poa annua (resistant) | 366.8 g ae ha⁻¹ (GR₅₀) | Whole plant dose response | [5] |
| Poa annua (susceptible) | 19.3 g ae ha⁻¹ (GR₅₀) | Whole plant dose response | [5] |
| Wheat (quizalofop-resistant) | 7.63 μM (I₅₀) | Enzyme-level dose response | [7] |
The following workflow diagram illustrates the experimental process for characterizing this compound inhibition:
Parallel experimental approaches for structural and biochemical characterization of this compound inhibition.
Computational approaches have provided additional insights into this compound binding and the conformational changes it induces:
Homology Modeling: Using known crystal structures of ACCase CT domains (e.g., from yeast) as templates, researchers can generate models of ACCase from other species, including plants and insects [6] [3].
Molecular Dynamics Simulations: These simulations help characterize the flexibility of the binding pocket and the stability of this compound binding under different conformational states [7].
Docking Studies: this compound and related compounds can be docked into the CT domain binding pocket to predict binding modes and affinities. For example, docking studies have revealed that this compound binds specifically to DNA minor groove regions rich in GC bases, which may explain additional genotoxic effects observed in non-target organisms [3].
Recent docking studies comparing this compound binding to wild-type and mutant wheat ACCase have revealed that the A2004V mutation (Ala2004 to Val substitution) causes a reduction in the volume of the binding pocket that hinders quizalofop interaction but does not similarly affect this compound binding [7]. This specificity highlights the precise steric requirements for different inhibitors.
Prolonged use of this compound and other ACCase-inhibiting herbicides has led to the evolution of resistance in weed populations, primarily through two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). Target-site resistance results from mutations in the gene encoding ACCase that alter the herbicide binding site without completely disrupting enzymatic function [5] [8].
The most common TSR mutations occur at specific residues within the CT domain:
These mutations typically confer cross-resistance to multiple APP herbicides while maintaining sensitivity to CHD (cyclohexanedione) inhibitors like clethodim, although the specific resistance patterns depend on the position of the mutation and the amino acid substitution [5].
Non-target-site resistance involves mechanisms that reduce the amount of active herbicide reaching the target site, primarily through enhanced metabolic degradation [8]. This form of resistance frequently involves various families of detoxification enzymes, including:
Metabolic resistance poses a greater threat to weed control as it can confer resistance to herbicides with different modes of action, potentially rendering multiple chemical classes ineffective [8].
This compound and other ACCase inhibitors have been commercially used as herbicides for over 20 years, primarily for controlling grass weeds in broadleaf crops [1] [5]. Their selectivity stems from the differential forms of ACCase existing in the plastids of broadleaf plant species compared with grass species, with grass species having a eukaryotic form of ACCase that is sensitive to these inhibitors [5].
Recent research has focused on developing new formulations and resistance management strategies, including the introduction of herbicide-resistant crop varieties through mutagenesis and selection [7]. For example, the CoAXium wheat production system utilizes a quizalofop-resistant wheat variety with an A2004V mutation in ACCase, allowing for effective weed control while maintaining crop safety [7].
The central role of ACCase in fatty acid metabolism makes it an attractive target for drug discovery against various human diseases:
The structural insights gained from studying this compound binding to plant and fungal ACCases provide valuable starting points for designing human ACCase inhibitors with improved specificity and reduced side effects [2].
| Study Context / Soil Type | Application Rate | Key Findings (Half-life & Dissipation) | Primary Influencing Factors | Citation |
|---|---|---|---|---|
| Coastal Wetland Soil (Chongming Island, China) | 0.45, 0.9, 1.8 mg/g | Dissipation time: 9-15 days; Higher dosage led to faster initial dissipation. | Soil microbial activity (especially Pseudomonas, Acinetobacter), dosage, tide-influenced soil conditions (Eh, EC). [1] | |
| Laboratory Incubation (Non-sterilized Soil) | 10 mg/kg | R-(-)-enantiomer: 7.59 days; S-(+)-enantiomer: 11.84 days. | Microbial activity; Degradation was enantioselective, favoring the active R-(-)-form. [2] | |
| Laboratory Incubation (Sterilized Soil) | 10 mg/kg | No significant enantioselective degradation; dissipation was minimal and similar for both enantiomers. | Confirmed microbial activity is the primary driver of enantioselective degradation; abiotic factors (hydrolysis) play a secondary role. [2] |
To evaluate the reliability of this data and facilitate experimental design, here are the core methodologies employed in these studies.
The following diagram illustrates the logical workflow and key findings from the enantioselective degradation study.
Workflow of the enantioselective degradation experiment showing the critical role of soil microbes.
For research and development professionals, these findings have several critical implications:
Haloxyfop is a selective, systematic aryloxyphenoxy-propionate (AOPP) herbicide used to control annual and perennial grasses in broadleaf crops such as soybean, corn, and cotton [1]. As a chiral compound, this compound possesses an asymmetrical carbon atom, resulting in a pair of enantiomers (R and S forms) where the R-enantiomer (this compound-P or this compound-R) exhibits significantly greater herbicidal activity [1] [2]. Regulatory bodies like the European Commission have established strict maximum residue limits (MRLs) for this compound, particularly in sensitive products like infant formula (e.g., not exceeding 0.003 mg/kg) [3]. This document provides detailed application notes and protocols for the accurate identification and quantification of this compound residues in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The accurate analysis of this compound residues must account for its chemical properties and regulatory requirements:
The following diagram illustrates the core workflow for the determination of total this compound:
This procedure is critical for converting this compound esters (e.g., this compound-methyl) to the parent acid (this compound) and extracting it from the matrix [3].
3.1.1. Materials and Reagents
3.1.2. Step-by-Step Procedure
The following conditions can be adapted for the separation of this compound.
3.2.1. Standard Reverse-Phase Conditions [4]
3.2.2. Chiral Separation Conditions (Optional) [1] For enantiomeric resolution, specific chiral columns are required.
Table 1: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Purpose |
|---|---|---|---|---|
| This compound | 434.0 | 288.0 | 316.0 | Quantification & Qualification |
The described method has been successfully validated in multiple laboratories for the analysis of infant formula and related ingredients [3]. The table below summarizes key validation parameters.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result / Performance | Matrix |
|---|---|---|
| Accuracy (Mean Recovery) | 92.2% - 114% | Infant formula and ingredients [3] |
| Precision (RSD) | Repeatability, within-lab, and between-lab reproducibility RSDs ≤ 14% | Infant formula and ingredients [3] |
| Limit of Quantification (LOQ) | 0.003 mg/kg | Compliant with infant formula MRL [3] |
| Linearity | r² ≥ 0.988 (for multiresidue methods in urine) [5] | Human urine [5] |
| Application Scope | Powdered/Liquid infant formula, high-carbohydrate, high-protein, high-fat ingredients, emulsifiers | Various food matrices [3] |
This document outlines a robust and validated LC-MS/MS method for the determination of total this compound in complex matrices. The core of the method lies in the effective alkaline hydrolysis of conjugated forms, followed by a efficient QuEChERS-based extraction and cleanup, enabling reliable quantification at the stringent levels required by international regulations. This protocol provides researchers and laboratory professionals with a detailed guide to implement this analysis successfully.
Haloxyfop is a systemic phenoxyalkanoic acid herbicide widely used for controlling monocotyledonous weeds in various crops. Regulatory agencies define this compound residues as the sum of this compound, its esters, salts, and conjugates, expressed as this compound. The European Commission has established strict maximum residue levels (MRLs) for this compound in infant formula and other food commodities, set at 0.003 mg/kg for ready-to-feed infant formula [1]. Recent regulatory changes effective August 2024 have further reduced MRLs for this compound-P to the lower limit of analytical determination - 0.01 mg/kg for most products, 0.05 mg/kg for products high in essential oils, and a particularly strict 0.002 mg/kg for milk due to its significance as a major contributor to chronic exposure [2]. This protocol outlines a validated method for total this compound analysis using alkaline hydrolysis followed by QuEChERS extraction and LC-MS/MS determination, capable of meeting these stringent regulatory requirements across diverse matrices [1].
The analytical approach involves alkaline hydrolysis to convert this compound esters and conjugates to the parent acid (this compound), followed by acetonitrile extraction and dispersive solid-phase extraction (dSPE) cleanup. The final extract is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in negative mode [1]. This method has been successfully validated for:
The method achieves recovery rates of 92.2-114% with precision RSDs ≤ 14% across all validated matrices, demonstrating sufficient accuracy and precision for regulatory compliance [1].
Infant Formula and Related Matrices:
Fruits, Vegetables, and Grains:
dSPE Cleanup for Infant Formula:
dSPE Cleanup for Plant Matrices:
The following workflow diagram illustrates the complete sample preparation process:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Table 1: Optimized MRM Parameters for this compound and Related Compounds
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|---|---|
| This compound (H) | 360 | 288 */ 252 | -17 / -34 | -97 |
| This compound-P-methyl (HPM) | 376 | 288 */ 91 | 35 / 36 | 133 |
| This compound-methyl (HM) | 376 | 316.1 */ 288.1 | 22 / 35 | 162 |
| Clodinafop (C) | 310 | 238 */ 218 | -19 / -29 | -80 |
| Quizalofop (Q) | 343 | 271 */ 243 | -19 / -35 | -70 |
| Cyhalofop acid (CA) | 300 | 228 */ 208 | -21 / -28 | -82 |
Note: * indicates quantitative ion [3]
The method has been extensively validated according to SANTE guidelines, with key validation parameters summarized below:
Table 2: Method Validation Performance Data Across Matrices
| Parameter | Infant Formula [1] | Plant Matrices [3] | Animal Milk [2] |
|---|---|---|---|
| Linear Range | Not specified | 0.0005-0.050 mg/L | Not specified |
| Recovery (%) | 92.2-114 | 69.8-120 | Not specified |
| Repeatability RSD (%) | ≤ 14 | 0.6-19.5 | Not specified |
| LOD (mg/kg) | 0.003 (target level) | 0.0001-0.008 | 0.002 |
| LOQ (mg/kg) | Not specified | Not specified | Not specified |
| Matrix Effects | Not specified | Minimal in LC-MS/MS | Not specified |
The choice of dSPE sorbents significantly impacts recovery rates and should be optimized for specific matrices:
Table 3: Sorbent Selection Guide for Different Matrices
| Matrix Type | Recommended Sorbents | Recovery Range | Notes |
|---|---|---|---|
| Infant Formula | C18 (50 mg) + MgSO₄ (150 mg) | 92.2-114% | Effective for high-fat, high-protein matrices [1] |
| Fruits/Vegetables | Florisil + MgSO₄ | 95.3-101% | Optimal for removing polar impurities [3] |
| Pigmented Plants | Florisil + GCB | 92.8-101% | GCB essential for chlorophyll removal [3] |
| High-fat Matrices | C18 + PSA | 85.9-104% | Effective for lipid removal [4] |
| General Purpose | PSA + C18 | 85.9-104% | Broad applicability [4] |
Recent regulatory changes highlight the importance of this method:
The QuEChERS method described provides a robust, sensitive, and accurate approach for determining total this compound residues in complex matrices at levels required by current regulatory standards. The inclusion of alkaline hydrolysis ensures complete conversion of esters and conjugates to the parent acid, while the optimized dSPE cleanup effectively reduces matrix interferences. The method's validation across multiple laboratories and matrices demonstrates its suitability for regulatory monitoring and compliance testing [1]. As MRLs continue to become more stringent globally, this protocol offers laboratories a reliable tool for monitoring this compound residues to ensure food safety.
Haloxyfop is a systemic aryloxyphenoxypropionate (AOPP) herbicide used for selective control of annual and perennial grasses in broadleaf crops. According to regulatory definitions, particularly the European Commission directive 2006/141/EC, the residue definition for this compound includes the sum of this compound, its esters, salts, and conjugates, all expressed as this compound. The maximum residue level (MRL) for total this compound in ready-to-feed infant formula is set at a stringent 0.003 mg/kg [1].
The analytical challenge lies in extracting and quantifying not only the parent acid but also its various conjugated and esterified forms. The principle of the method described herein involves using alkaline hydrolysis with methanolic sodium hydroxide to efficiently release this compound from its bound forms (such as this compound-methyl ester) prior to extraction, thereby enabling the quantification of total this compound [1]. This approach has been successfully applied to a wide range of challenging matrices, including infant formulas (both powdered and ready-to-feed liquid forms) and their various ingredients characterized by high-carbohydrate, high-protein, high-fat, and emulsifier content [1].
The complete analytical procedure for total this compound can be visualized as a series of key stages, from sample preparation to final analysis, as outlined below.
The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity required to detect this compound at the stringent regulatory levels [1]. While specific instrument parameters vary, the general conditions are as follows.
Table 1: Typical LC-MS/MS Conditions for this compound Analysis
| Parameter | Specification | Purpose/Note |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), negative mode | Suitable for acidic compounds like this compound |
| Mass Analyzer | Triple Quadrupole (QQQ) | Selected Reaction Monitoring (SRM) |
| Chromatography | Reversed-Phase (e.g., C18 column) | Separates this compound from matrix interferences |
| Mobile Phase | Methanol/Acetonitrile and Water/Aqueous Buffer | Buffer often contains ammonium salts or formic/acetic acid |
| Sample Volume | 1-10 µL | Optimize based on sensitivity requirements |
The method involving alkaline hydrolysis has been rigorously validated in multiple laboratories for the determination of total this compound in various complex matrices [1].
Table 2: Summary of Validation Performance Data for Total this compound Analysis
| Validation Parameter | Performance Result | Notes |
|---|---|---|
| Mean Recovery | 92.2% - 114% | Across all fortification levels and matrices [1] |
| Precision (RSD) | Repeatability, within-lab, and reproducibility RSDs ≤ 14% | Demonstrates robust method performance [1] |
| Limit of Quantification | Capable of quantifying at 0.003 mg/kg | Meets the regulatory MRL for infant formula [1] |
| Linearity | Suitable linear range | To be established during method setup with calibration standards |
This protocol is specifically designed for the accurate determination of total this compound in infant formulas and their ingredient matrices, ensuring compliance with strict food safety regulations [1]. The principle can also be adapted for environmental samples such as soil and water, though sample collection and initial preparation steps would differ [3] [4].
The analysis of haloxyfop in complex matrices like tea presents significant challenges for analytical chemists due to the complex nature of the tea matrix and the chemical properties of this aryloxyphenoxypropionate herbicide. Tea contains numerous interfering compounds including polyphenols, caffeine, pigments, and sugars that can co-extract with target analytes and substantially impact method sensitivity and accuracy [1] [2]. As a result, sophisticated sample preparation techniques and highly selective detection methods are required to achieve reliable quantification at trace levels.
The regulatory significance of this compound analysis is underscored by strict maximum residue limits (MRLs) established by food safety authorities worldwide. For instance, the European Commission directive 2006/141/EC specifies that this compound residue levels should not exceed 0.003 mg/kg in ready-to-feed infant formula, with the residue definition encompassing the sum of this compound, its esters, salts, and conjugates expressed as this compound [3]. This comprehensive residue definition necessitates analytical methods capable of converting all forms into the parent acid for accurate total this compound determination.
While GC-MS represents a powerful technique for pesticide residue analysis, its application to this compound requires careful method optimization to address the compound's specific chemical properties and the complex tea matrix. Alternative techniques such as LC-MS/MS have been successfully employed for this compound determination in other matrices [3], though tea presents additional challenges that must be systematically addressed through method development and validation.
Proper sample preparation is critical for accurate this compound determination in tea matrices. The following protocol has been optimized specifically for tea samples:
Sample Homogenization: Begin by grinding representative tea samples to a fine powder using a laboratory mill, ensuring passage through a 40-mesh sieve for consistent particle size distribution [4]. Store prepared samples at -20°C until analysis to prevent degradation.
Hydrolysis Conversion (if analyzing total this compound): For determination of total this compound (including esters and conjugates), implement an alkaline hydrolysis step. Add 5 mL of methanolic sodium hydroxide (0.1M) to 2 g of tea sample, vortex for 30 seconds, and incubate at 60°C for 30 minutes with occasional shaking to convert all this compound forms to the parent acid [3].
Water Equilibration: Pre-hydrate dried tea samples by adding 10 mL of reagent water to 2 g of tea in a 50-mL centrifuge tube and allow to equilibrate for 30 minutes. This critical step significantly improves extraction efficiency by rehydrating the tea matrix and facilitating solvent penetration [1] [5].
Solvent Extraction: Add 10 mL of acetonitrile to the hydrated sample, cap tightly, and vortex vigorously for 10 seconds followed by shaking for 1 minute. Acetonitrile is preferred due to its ability to reduce co-extractions of interfering compounds while maintaining high pesticide recovery [1] [5].
Partitioning: Add a salt mixture (typically 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake immediately and vigorously for 1 minute, then centrifuge at 4000 RPM (≈3250 × g) for 5 minutes [5].
Tea extracts require substantial cleanup to remove co-extracted interferents that can affect chromatographic performance and detection sensitivity:
Dispersive Solid-Phase Extraction (dSPE): Transfer 1 mL of the acetonitrile supernatant to a 2-mL dSPE tube containing 150 mg MgSO4, 25 mg PSA, 25 mg C18, and 7 mg graphitized carbon black (GCB). Vortex for 10 seconds, shake for 1 minute, and centrifuge at 12,000 RPM (≈13,400 × g) for 4 minutes [5]. The PSA effectively removes fatty acids and sugars, while C18 eliminates non-polar interferents and GCB targets pigments.
Alternative SPE Cleanup: For more effective cleanup, particularly for GC-MS analysis, dilute 1 mL of QuEChERS extract with 10 mL of 3:1 acetone:toluene. Load this onto a Sep-Pak PSA/carbon SPE cartridge pre-conditioned with 200 mg anhydrous MgSO4. Pass the entire diluted extract through the cartridge, rinse with 2 mL of 3:1 acetone:toluene, combine the pass-through fractions, and evaporate to approximately 0.5 mL [5].
Specific Considerations for this compound: Note that acidic pesticides like this compound may not be compatible with PSA-containing cleanups, as PSA can retain acidic compounds. For specific analysis of this compound, consider using an alternative SPE sorbent such as Oasis MAX for acidic pesticides [5].
The following workflow diagram illustrates the comprehensive sample preparation process:
Optimal GC-MS analysis of this compound requires careful optimization of both chromatographic and mass spectrometric parameters:
Gas Chromatography Conditions: Employ a J&W DB-5MS column (30 m × 0.25 mm × 0.25 μm) or equivalent. Use helium as the carrier gas at a constant flow rate of 2.0 mL/min. Implement a temperature program starting at 80°C (hold 0.5 min), ramping at 12°C/min to 300°C, and holding for 10 minutes [5]. The injection port should be maintained at 250°C with a splitless injection volume of 2 μL.
Mass Spectrometric Detection: Operate the mass spectrometer in either Electron Impact (EI) or Atmospheric Pressure Chemical Ionization (APCI) mode. For EI mode, use an ionization energy of 70 eV, ion source temperature of 230°C, and transfer line temperature of 280°C [2]. For APCI, employ a corona current of 2.2 μA, source temperature of 150°C, probe temperature of 450°C, cone gas flow of 170 L/hr, and nebulizer gas at 4.0 Bar [5].
Quantification Mode: Use Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Identify two or three characteristic transitions for this compound—one quantitative and one or two qualitative—with optimized collision energies for each transition [1].
Matrix effects represent a significant challenge in tea analysis, where co-extracted compounds can enhance or suppress the target analyte signal:
Matrix-Matched Calibration: Prepare calibration standards in processed tea blank extract to compensate for matrix effects. This approach has been shown to significantly improve quantification accuracy, with recovery rates improving from 27.1-128.3% with solvent-based calibration to 85.3-110.5% with matrix-matched calibration [6].
Sample Dilution: When sensitivity permits, dilute final extracts to reduce matrix component concentrations. Research demonstrates that a 10-fold dilution of tea extract can maintain acceptable recovery while substantially reducing matrix effects [2].
Internal Standardization: Use stable isotope-labeled this compound as an internal standard if available. Alternatively, select a structurally analogous compound with similar chemical properties and retention behavior to correct for both sample preparation and instrumental variability.
Table 1: Comparison of GC-MS Ionization Techniques for Pesticide Analysis in Tea
| Parameter | EI Mode | APCI Mode |
|---|---|---|
| Ionization Mechanism | High-energy electron impact (70 eV) | Charge/proton transfer at atmospheric pressure |
| Typical Ions | Extensive fragmentation | Molecular ion (M+·) and/or [M+H]+ |
| Sensitivity | Moderate | Higher for most compounds |
| Matrix Effects | Signal enhancement | Signal suppression and enhancement |
| Library Search | Compatible with commercial libraries | Limited library availability |
| Applicability | Broad range of pesticides | Wider range of compounds |
Comprehensive method validation is essential to establish the reliability of the analytical procedure for this compound determination in tea:
Linearity and Calibration: Establish calibration curves using at least five concentration levels. For this compound in tea, linear ranges typically span from the LOQ to 100-200 μg/kg, with correlation coefficients (r²) ≥ 0.990. Matrix-matched calibration is strongly recommended to address significant matrix effects observed in tea [6].
Accuracy and Precision: Evaluate method accuracy through recovery studies at multiple fortification levels (e.g., 10, 20, and 100 μg/kg). Acceptable recovery rates should fall within 70-120% with relative standard deviations (RSD) ≤ 20% for intra-day and inter-day precision [1]. In related pesticide methods, recoveries of 70.7-113.0% for green tea and 72.0-99.1% for black tea have been achieved [1].
Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound in complex matrices, LOQs of 0.003 mg/kg are required to meet regulatory standards for infant foods [3].
Table 2: Method Validation Parameters for Pesticide Analysis in Tea Matrices
| Validation Parameter | Performance Criteria | Typical Values in Literature |
|---|---|---|
| Linearity (r²) | ≥ 0.990 | 0.991 - 0.999 |
| Recovery (%) | 70 - 120 | 70.7 - 113.0 (green tea) 72.0 - 99.1 (black tea) | | Repeatability (RSD%) | ≤ 20 | 1.2 - 14.8 | | Within-Lab Reproducibility (RSD%) | ≤ 20 | 2.5 - 14.0 | | LOD (μg/kg) | Based on S/N ≥ 3 | 0.01 - 3.14 | | LOQ (μg/kg) | Based on S/N ≥ 10 | 0.04 - 8.69 |
Implement robust quality assurance protocols to ensure data reliability:
Procedural Blanks: Include method blanks with each batch of samples to monitor for contamination during the analytical process.
Quality Control Samples: Analyze fortified quality control samples (at low, medium, and high concentrations) with each batch to verify method performance. The acceptable recovery range for these QC samples should be within 70-120%.
System Suitability: Before each analytical sequence, inject a standard at the LOQ concentration to verify chromatographic performance and instrument sensitivity meets predefined criteria.
While this protocol focuses on GC-MS analysis, LC-MS/MS represents a powerful alternative technique for this compound determination:
Sample Extraction: Follow similar extraction procedures as outlined for GC-MS analysis, with hydration, acetonitrile extraction, and salt partitioning.
Chromatographic Separation: Utilize a reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 μm, 2.1 × 100 mm) with mobile phases consisting of 10 mM ammonium acetate in water (pH 5.0) and 10 mM ammonium acetate in methanol. Implement a gradient elution from 10% to 99% organic phase over 12.25 minutes [5].
MS Detection: Operate in electrospray negative mode (ESI-) with multiple reaction monitoring (MRM). Optimize MS parameters for maximum sensitivity: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, desolvation gas flow 1000 L/hr [5].
GC-APCI-MS/MS offers distinct advantages for pesticide analysis in complex matrices like tea:
Reduced Fragmentation: APCI generates more molecular ions and protonated molecules compared to the extensive fragmentation observed in EI, potentially improving sensitivity for this compound [2].
Different Matrix Effects: While EI typically causes matrix-induced signal enhancement, APCI can cause both suppression and enhancement effects, but these are often more manageable through sample dilution [2].
Broader Compound Coverage: APCI is applicable to a wider range of compound classes compared to traditional CI techniques, making it suitable for multi-residue methods that include this compound [2].
Poor Recovery Rates: If recovering this compound is unsatisfactory, verify the hydrolysis efficiency for total this compound determination. Ensure proper pH control during extraction and consider adjusting the solvent composition.
Matrix Effects: If significant matrix effects persist despite matrix-matched calibration, implement additional cleanup steps or increase sample dilution factors. The use of a more selective carbon-based SPE cartridge may further reduce co-extractives [1] [5].
Chromatographic Issues: Peak tailing or poor resolution may indicate active sites in the GC system or column degradation. Regular maintenance of the GC inlet (liner and seal replacements) and column trimming are recommended, particularly when analyzing complex tea extracts.
Sensitivity Challenges: If method sensitivity is inadequate for regulatory requirements, consider increasing the sample size or reducing the final extract volume. Alternatively, implement a large-volume injection technique or more selective detection parameters.
Haloxyfop-P-methyl (HFM) is a selective, post-emergence aryloxyphenoxypropionate herbicide that inhibits acetyl-CoA carboxylase (ACCase), disrupting fatty acid biosynthesis in target plants. With the chemical name methyl (2R)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionate and molecular weight of 375.7 g/mol, HFM is characterized by relatively low water solubility (7.9 mg/L at 20°C) and high octanol-water partition coefficient (Log P = 4.0), indicating potential for bioaccumulation [1]. While traditionally considered safe for non-target organisms, emerging evidence demonstrates that HFM poses significant immunotoxic risks to aquatic species and pollinators at environmental concentrations [2] [3] [4].
The immunotoxicity assessment of HFM requires a multifaceted approach that evaluates both innate immune function and adaptive immune responses across different biological models. The mechanism of immunotoxicity involves complex pathways including induction of oxidative stress, disruption of glucose metabolism, and interference with immune cell signaling [2] [5]. This document provides standardized protocols for comprehensive immunotoxicity evaluation of HFM, incorporating biochemical, molecular, and cellular approaches to ensure reliable and reproducible assessment of immune function alterations.
Immunotoxicity assessment of HFM should utilize appropriate aquatic and terrestrial models representing different trophic levels:
Standardized exposure protocols should be implemented based on the model organism:
Table 1: Recommended Exposure Regimens for Different Model Organisms
| Organism | Concentration Range | Exposure Duration | Critical Endpoints |
|---|---|---|---|
| Zebrafish | 0.1-2.0 mg/L | 24-96 h (acute); 21-30 d (chronic) | Neutrophil/macrophage counts, T-cell maturation, apoptosis markers |
| C. dehaani | 0.15-1.2 mg/L | 21 d | Immune enzyme activities (ACP, AKP, LZM), antioxidant parameters |
| Honey bees | 0.2-0.95 mg/mL | 96 h (acute); 20 d (chronic) | Survival, hypopharyngeal gland development, hemocyte count |
| A. cepa | 1.19-4.76 mg/L | 24-96 h | Mitotic index, chromosomal aberrations, DNA damage |
For zebrafish studies, embryos should be exposed during critical developmental stages (4-120 h post-fertilization) to assess developmental immunotoxicity [3]. For crustaceans like C. dehaani, adult organisms should be exposed via water in static-renewal systems with continuous aeration [2] [5]. Honey bee studies should include both acute (96 h) and chronic (20 d) exposures through contaminated sugar syrup to simulate field exposure scenarios [4].
Purpose: To quantify changes in total and differential hemocyte counts following HFM exposure.
Materials:
Procedure:
Data Analysis: Express results as cells/mL and percentage distribution. Significant reduction in total hemocyte count and granulocyte percentage indicates HFM-induced immunotoxicity [4].
Purpose: To evaluate the effect of HFM on the phagocytic capacity of immune cells.
Materials:
Procedure:
Data Analysis: Significant reduction in phagocytic activity indicates impaired cellular immune function [2] [3].
Purpose: To measure the activity of key immune-related enzymes affected by HFM exposure.
Table 2: Protocols for Immune Enzyme Activity Assays
| Enzyme | Sample Preparation | Assay Principle | Key Parameters |
|---|---|---|---|
| Acid Phosphatase (ACP) | Homogenize tissue in 0.1 M acetate buffer (pH 5.0), centrifuge 10,000 × g, 15 min | Hydrolysis of p-nitrophenyl phosphate to p-nitrophenol | Incubate 30 min at 37°C, measure 405 nm |
| Alkaline Phosphatase (AKP) | Homogenize in 0.1 M carbonate-bicarbonate buffer (pH 10.0), centrifuge as above | Same as ACP but at alkaline pH | Incubate 30 min at 37°C, measure 405 nm |
| Lysozyme (LZM) | Collect hemolymph plasma by centrifugation 800 × g, 10 min | Lysis of Micrococcus luteus suspension | Monitor decrease at 450 nm for 5 min |
| Phenoloxidase (PO) | Activate with trypsin (0.1 mg/mL) for 30 min | Conversion of L-dopa to dopachrome | Measure 490 nm immediately after adding substrate |
Data Analysis: Express enzyme activity as U/mg protein. HFM typically shows biphasic response - low concentrations or short-term exposure may upregulate activities, while high concentrations or long-term exposure cause significant suppression [2] [5].
Purpose: To evaluate the effect of HFM on expression of genes involved in immune function.
Materials:
Procedure:
Data Analysis: HFM typically upregulates pro-inflammatory cytokines and pro-apoptotic genes, indicating inflammatory response and immune cell apoptosis [3].
Purpose: To quantify HFM-induced oxidative stress in immune cells.
Materials:
Procedure:
Data Analysis: Significant increase in ROS indicates HFM-induced oxidative stress in immune cells [3].
Purpose: To assess the effect of HFM on the antioxidant defense system.
Table 3: Protocols for Antioxidant Enzyme Assays
| Enzyme | Assay Principle | Reaction Mixture | Measurement |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Inhibition of NBT reduction by O₂⁻ generated from xanthine/xanthine oxidase | 50 mM phosphate buffer (pH 7.8), 0.1 mM EDTA, 13 mM methionine, 75 μM NBT, 2 μM riboflavin | Measure 560 nm after illumination |
| Catalase (CAT) | Decomposition of H₂O₂ | 50 mM phosphate buffer (pH 7.0), 10 mM H₂O₂ | Monitor decrease at 240 nm for 3 min |
| Glutathione Peroxidase (GPx) | Oxidation of NADPH in coupled reaction with glutathione reductase | 50 mM phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM NaN₃, 0.2 mM NADPH, 1 U/mL GR, 1 mM GSH, 0.25 mM H₂O₂ | Monitor decrease at 340 nm for 3 min |
| Glutathione S-Transferase (GST) | Conjugation of GSH with CDNB | 100 mM phosphate buffer (pH 6.5), 1 mM GSH, 1 mM CDNB | Measure 340 nm for 3 min |
Data Analysis: HFM typically induces antioxidant enzymes at low concentrations but depletes them at high concentrations, indicating adaptive response followed by oxidative damage [2] [5] [3].
Purpose: To evaluate HFM-induced activation of the Nrf2/ARE antioxidant response pathway.
Procedure:
Data Analysis: HFM typically activates the Nrf2/ARE pathway through upregulation of ERK, JNK, PKC, and Nrf2, indicating compensatory antioxidant response [2] [5].
Immunotoxicity classification should be based on the weight of evidence from:
The following workflow diagram illustrates the key signaling pathways involved in HFM immunotoxicity and the corresponding assessment methods:
Figure 1: Key Signaling Pathways in this compound-P-Methyl Immunotoxicity
The following workflow diagram provides a comprehensive overview of the immunotoxicity assessment methodology:
Figure 2: Experimental Workflow for Immunotoxicity Assessment
These application notes provide comprehensive methodologies for assessing the immunotoxicity of this compound-P-methyl across multiple biological models. The integrated approach combining cellular immunity assays, humoral immunity evaluation, and oxidative stress measurements offers a robust framework for detecting immunotoxic effects at environmentally relevant concentrations. The protocols have been validated in multiple species and demonstrate consistent immunotoxic effects of HFM, including suppression of immune cell function, dysregulation of immune enzymes, and induction of inflammatory responses. Researchers should implement these standardized protocols to ensure reproducible assessment of HFM immunotoxicity and facilitate cross-study comparisons in ecological risk assessment.
Haloxyfop is a selective phenoxy herbicide used for post-emergence control of grass weeds. Its trace-level determination in food, environmental, and biological samples requires efficient extraction and clean-up to remove interfering matrix components. DSPE is a common and effective clean-up approach in such analyses [1].
The table below summarizes key performance metrics from relevant methodologies that utilize DSPE clean-up for the analysis of this compound and related pesticides.
Table 1: Performance Data of Analytical Methods Using DSPE Clean-up
| Method Description | Target Analytes | Matrix | Limit of Detection (LOD) | Recovery (%) | Reference Technique |
|---|---|---|---|---|---|
| DSPE (C18) + Alkaline Hydrolysis | Total this compound (acid, esters, salts, conjugates) | Infant Formula | 0.0003 mg/kg (Level) | 92.2 - 114 | LC-MS/MS [1] |
| DSPE (MIL-88A) + DES-DLLME | This compound-R-methyl, Diazinon, Hexaconazole, etc. | Fruit Juices | 70 - 89 ng/L | 51 - 63 | GC-MS [2] |
This method is designed to quantify the sum of this compound, its esters, salts, and conjugates, expressed as the parent acid [1].
1. Principles: The method involves alkaline hydrolysis to convert all forms of this compound into the parent acid, followed by solvent extraction, DSPE clean-up, and analysis by LC-MS/MS.
2. Reagents & Materials:
3. Procedure:
4. Critical Notes:
This method uses a metal-organic framework (MIL-88A) as a DSPE sorbent for initial extraction and clean-up, followed by a green, deep eutectic solvent (DES)-based DLLME for further preconcentration [2].
1. Principles: The large surface area of the MIL-88A sorbent efficiently adsorbs pesticides from the sample. After elution, the analytes are further concentrated into a few microliters of a DES.
2. Reagents & Materials:
3. Procedure:
4. Critical Notes:
The following diagram illustrates the key decision points and steps in the sample preparation process, integrating the protocols described above.
Diagram 1: A workflow for sample preparation in this compound analysis, showing the two main protocol pathways.
This compound-P is a herbicide whose approval in the EU was not renewed, leading to a widespread reduction of its MRLs to the default Limit of Quantification (LOQ) for most commodities [1] [2]. However, specific MRLs are maintained for a few crops due to import tolerances or international Codex standards (CXLs) [3] [2].
The table below summarizes the key MRL changes as of 2024 in the EU, which serves as a stringent regulatory benchmark.
| Commodity Category | Specific Commodities | MRL (mg/kg) | Legal Basis / Note |
|---|---|---|---|
| Commodities with Specific MRLs | Soya beans, Onions, Sunflower seeds | Specific MRLs maintained | Based on import tolerances or Codex MRLs (CXLs) [3] [2] |
| Linseeds, Rapeseeds/Canola seeds | Specific MRLs maintained | Based on approved import tolerance requests [2] | |
| Default MRLs (Reduced to LOQ) | Most plant and animal commodities (e.g., carrots, leeks, beans, animal offals) | 0.01 mg/kg | Applies from 19 August 2024 [1] [2] |
| Commodities high in essential oils (e.g., some spices, coffee, tea) | 0.05 mg/kg | Applies from 19 August 2024 [1] | |
| Special Case: Milk | Milk from all animal species | 0.002 mg/kg | New, stricter LOQ due to high contribution to consumer exposure [1] [2] |
The following diagram illustrates the logical process behind the setting and review of this compound-P MRLs.
The new, very low MRL for milk (0.002 mg/kg) demands a highly sensitive and specific analytical method. The residue definition for compliance enforcement is the sum of this compound, its esters, salts, and conjugates, expressed as this compound [1] [4]. A robust protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) is detailed below.
1. Principle The method involves releasing this compound from its bound forms (esters, conjugates) via alkaline hydrolysis. The parent acid is then extracted, cleaned up, and quantified using LC-MS/MS [4].
2. Reagents and Materials
3. Equipment
4. Procedure The workflow for the determination of total this compound is a multi-step process, visualized below.
[M-H]⁻ to its characteristic product ion for quantification [4].5. Method Validation This method was successfully validated in an inter-laboratory study. Key performance characteristics included [4]:
I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further specifics on a particular methodological step or regulatory jurisdiction, please feel free to ask.
Acetyl-CoA carboxylase (ACCase) is a biotin-containing enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is the first committed step in fatty acid biosynthesis, making ACCase a crucial metabolic enzyme and a valuable target for herbicides and potential therapeutics [1] [2]. Haloxyfop is a representative aryloxyphenoxypropionate (FOP) herbicide that potently and selectively inhibits the carboxyltransferase (CT) domain of homomeric ACCase in plants [3] [4]. Its mechanism involves binding to the CT domain's active site, disrupting fatty acid synthesis and ultimately leading to plant death [1] [5]. These application notes detail the protocols for assessing this compound's inhibitory effect on ACCase.
This compound acts as a reversible, non-competitive inhibitor of the ACCase CT domain [6]. Crystallographic studies of the yeast ACCase CT domain in complex with this compound reveal that the inhibitor binds at the dimer interface, inducing significant conformational changes in several residues to create a conserved hydrophobic pocket [1]. Key residues like L1705 and V1967 (yeast numbering) are critical for forming this binding pocket; mutations at these positions can confer herbicide resistance [1] [7]. The binding of this compound physically blocks the enzyme's active site, preventing the carboxylation of acetyl-CoA and halting fatty acid biosynthesis [1].
The following diagram illustrates the conceptual workflow for investigating this compound inhibition, from enzyme preparation to data analysis:
The table below summarizes quantitative data from various this compound inhibition assays, providing a reference for expected potency across different biological systems.
| Enzyme Source | Assay Type | Inhibition EC₅₀ / I₅₀ | Key Experimental Conditions | Reference |
|---|---|---|---|---|
| Maize (Zea mays L.) | ACCase activity | Nanomolar concentrations | In vitro enzyme activity assay | [3] |
| Yeast CT Domain | Crystallography & Kinetics | Required 1 mM for crystal soaking | Soaking free enzyme crystals for 1 hour | [1] |
| Wheat ACCase Extract (Wildtype) | In vitro ACCase activity | 0.968 µM (I₅₀ for this compound) | Quizalofop-resistant wheat study, 75 µM malonyl-CoA | [6] |
| Trypanosoma brucei lysate | ACCase activity | 67 µM (EC₅₀) | 30 min pre-incubation, 5 mM [¹⁴C]NaHCO₃ | [7] |
| Trypanosoma brucei parasites | Cell growth (BF/ PF) | 0.8 - 1.2 mM (EC₅₀) | Growth monitored for up to 10 days | [7] |
This protocol, adapted from studies on Trypanosoma brucei and plants, measures the conversion of [¹⁴C]NaHCO₃ into [¹⁴C]malonyl-CoA [7].
Reagents:
Procedure:
Data Analysis:
This protocol assesses the phenotypic effect of this compound on plant growth, correlating efficacy with ACCase inhibition [6] [5].
Materials:
Procedure:
This protocol outlines the procedure for determining the atomic structure of the ACCase-haloxyfop complex, providing mechanistic insights [1].
Procedure:
This compound is a potent and well-characterized chemical tool for probing the structure and function of the ACCase enzyme. The protocols outlined here—spanning biochemical, whole-plant, and structural biological approaches—provide a comprehensive framework for researchers to investigate herbicide action, understand resistance mechanisms, and explore novel applications in therapeutic drug discovery.
The following table summarizes key resistant weed species and the confirmed molecular mechanisms behind their resistance to haloxyfop and related ACCase-inhibiting herbicides.
| Weed Species | Resistance Mechanism | Molecular Basis/Associated Mutation | Cross-Resistance Pattern |
|---|---|---|---|
| Poa annua (Annual bluegrass) | Target-Site Resistance (TSR) | Ile-2041-Thr substitution in the CT domain of the ACCase enzyme [1] [2]. | Resistant to this compound, but remains susceptible to clethodim (a CHD herbicide) [1] [2]. |
| Avena sterilis ssp. ludoviciana (Winter wild oat) | Primarily Target-Site Resistance (TSR) | Associated with known ACCase mutations (Ile-1781-Leu, Trp-2027-Cys, Ile-2041-Asn, Asp-2078-Gly) [3]. | Multiple resistance observed to clodinafop-propargyl (APP) and sethoxydim (CHD) [3]. |
Here are detailed methodologies for key experiments you can conduct to characterize herbicide resistance.
This protocol quantifies the resistance level in a suspected population [1] [2].
This experiment helps determine if enhanced herbicide metabolism contributes to resistance [1] [3].
This protocol identifies the specific amino acid substitution conferring TSR [1] [2].
Q1: What are the primary mechanisms of this compound resistance? Resistance arises via two main mechanisms: Target-Site Resistance (TSR), where a genetic mutation in the ACCase enzyme prevents herbicide binding [1] [3], and Non-Target-Site Resistance (NTSR), where the plant enhances its ability to detoxify or sequester the herbicide before it reaches the target site [3].
Q2: A this compound-resistant population is still susceptible to clethodim. Why? This is due to the specific nature of TSR mutations. The Ile-2041-Thr mutation in Poa annua alters the enzyme's structure enough to prevent this compound (an APP herbicide) from binding effectively, but it does not impede the binding of clethodim (a CHD herbicide) [1] [2]. This is a key example of a lack of cross-resistance between herbicide subgroups.
Q3: What integrated strategies can manage resistant populations?
The following diagrams visualize the experimental workflow for diagnosing resistance and the logical relationship for building a management strategy.
Diagram 1: Experimental Workflow for Diagnosing Herbicide Resistance. This flowchart outlines the key steps for confirming and characterizing resistance to this compound in a weed population.
Diagram 2: Integrated Management Strategy for Resistant Weeds. This diagram shows the core components of a sustainable management plan to address and prevent the spread of this compound-resistant weeds.
The Ile-2041-Thr is a target-site mutation in the carboxyltransferase (CT) domain of the ACCase enzyme. The table below summarizes the resistance pattern conferred by this mutation, which will help you diagnose resistance issues.
| Weed Species | Resistance Level to Haloxyfop | Cross-Resistance Pattern | Key Experimental Findings |
|---|
| Shortawn foxtail (Alopecurus aequalis) [1] | Moderate resistance | High Resistance: fenoxaprop, clodinafop Moderate Resistance: this compound Low/No Resistance: pinoxaden, clethodim, sethoxydim | Confirmed via whole-plant dose-response experiments using homozygous mutant (RR) and wild-type (SS) populations. | | Annual bluegrass (Poa annua) [2] [3] | High resistance (approx. 20-fold) | Susceptible: clethodim | No evidence of non-target site resistance (enhanced metabolism) based on malathion (P450 inhibitor) assay. |
Here are detailed methodologies for key experiments you can adapt for your troubleshooting guides.
This method allows for rapid and cost-effective detection of the Ile-2041-Thr mutation without full gene sequencing [1].
This is the standard method to confirm resistance and quantify its level [2] [3] [1].
This protocol helps determine if resistance is solely due to the target-site mutation or involves metabolic detoxification [2] [3].
The following diagram outlines a logical pathway for diagnosing this compound resistance in a weed population.
Q1: We confirmed the Ile-2041-Thr mutation in our samples. Should we expect resistance to other ACCase-inhibiting herbicides? Yes, but the resistance level varies. This mutation typically confers high resistance to APPs like fenoxaprop and clodinafop, moderate resistance to this compound, and little to no resistance to CHDs like clethodim and sethoxydim [1]. It is crucial to perform a full cross-resistance profile for your specific population.
Q2: Our bioassay shows resistance, but we cannot find any known target-site mutations. What should we investigate next? This is a strong indication of non-target site resistance (NTSR). The next step is to investigate enhanced metabolism. Use a cytochrome P450 inhibitor (like malathion) assay [2] [3]. Furthermore, consider that in some species like Digitaria insularis, genome-wide studies have associated resistance with detoxification genes (e.g., UDP-glucosyltransferases) and vacuolar sequestration pathways [4].
Q3: Does the Ile-2041-Thr mutation impose a fitness cost on resistant plants? Available evidence suggests that fitness costs associated with ACCase mutations can be minimal or nonexistent. For example, a study on the related Asn-2041-Ile mutation in winter wild oat found no difference in seed germination under various environmental stresses (temperature, salinity, pH, burial depth) compared to susceptible plants [5]. This lack of a fitness penalty means resistant populations can persist and proliferate even without herbicide selection pressure.
| ACCase Mutation | Resistance to Haloxyfop | Cross-Resistance Patterns | Reported Weeds / Context |
|---|---|---|---|
| Asp-2078-Gly | Confirmed | Confers resistance to all tested APP, CHD, and PPZ (pinoxaden) herbicides. [1] | Polypogon fugax (Asia minor bluegrass) [1] |
| Ile-2041-Asn | Confirmed | Confers resistance to APPs (e.g., fenoxaprop, clodinafop) and this compound. Resistance to CHDs (e.g., cycloxydim) is variable. [2] [3] | Alopecurus myosuroides (black-grass), Digitaria ciliaris [2] [3] |
| Ile-2041-Thr | Confirmed | Confers resistance to this compound, but plants remain susceptible to clethodim (a CHD herbicide). [4] | Poa annua [4] |
| Ile-1781-Leu | Confirmed | Confers resistance to APPs (fenoxaprop, clodinafop, this compound) and the CHD herbicide cycloxydim. Resistance to clethodim is inconsistent. [2] | Alopecurus myosuroides (black-grass) [2] |
| Trp-2027-Cys/Ser | Confirmed | Confers cross-resistance to multiple APPs (this compound, fenoxaprop, cyhalofop) and pinoxaden. [3] | Digitaria ciliaris [3] |
| Gly-2096-Ala | Confirmed | Confers resistance to APPs (fenoxaprop, clodinafop, this compound). May confer resistance to clethodim under sub-optimal conditions. [2] | Alopecurus myosuroides (black-grass) [2] |
The following workflow outlines a general approach for diagnosing this compound resistance:
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own investigations.
This protocol is used to confirm resistance and determine its level (e.g., GR₅₀, LD₅₀).
This assay helps determine if enhanced metabolism contributes to resistance.
This protocol identifies specific resistance-endowing mutations in the ACCase gene.
The primary challenge in analyzing haloxyfop residues is that the herbicide is often applied as an ester (e.g., this compound-P-methyl) and can be metabolized by plants into conjugated forms (e.g., bound to glucose) [1]. Regulatory residue definitions for this compound often require reporting the "total" amount, which is the sum of the parent acid, its salts, esters, and conjugates, all expressed as this compound (the free acid) [2] [3]. If an analytical method does not account for these bound forms, it will report falsely low recovery and underestimate the total residue.
The most effective strategy for achieving complete recovery is to include a hydrolysis step in sample preparation to convert all ester and conjugate forms back into the free this compound acid. The table below compares the two main deconjugation approaches.
| Feature | Alkaline Hydrolysis | Enzymatic Deconjugation |
|---|---|---|
| Principle | Uses strong base (e.g., methanolic NaOH) to chemically break ester bonds and conjugates [2]. | Uses specific enzymes (e.g., glucosidases) to biologically cleave sugar conjugates [1]. |
| Key Advantage | Robust and well-established for esters; leads to a significant increase (up to 2.7-fold) in measured this compound [1]. | Milder conditions; avoids potential degradation of the target acid that can occur under harsh alkaline conditions [1]. |
| Potential Drawback | Harsh conditions may degrade certain sensitive compounds [1]. | Requires optimization of enzyme type and conditions; can be less straightforward than chemical hydrolysis [1]. |
The following workflow diagram illustrates how to incorporate these strategies into a method development and troubleshooting process.
Here are detailed methodologies for implementing the two deconjugation strategies and optimizing the subsequent clean-up.
This protocol, adapted from a method for analyzing total this compound in infant formula, is highly effective for breaking down esters [2].
This method serves as a milder alternative, particularly suitable for acid-labile compounds or for selectively cleaving glucoside conjugates [1].
The clean-up step is crucial for reducing matrix effects and improving instrument performance. Optimization depends heavily on your sample matrix, as shown in the table below.
| Matrix Type | Recommended dSPE Sorbents & Ratios | Purpose & Notes |
|---|---|---|
| General Fruits/Vegetables [4] | 150 mg MgSO₄ + 30-150 mg Florisil (per 6 mL extract) | Removes water, polar impurities, and fatty acids. Recovery of some analytes may decrease with very high Florisil loads. |
| Grains [4] | 150 mg MgSO₄ + 150-280 mg Florisil (per 6 mL extract) | Handles starch, proteins, and lipids. Higher Florisil amounts may be needed for effective clean-up. |
| High-Oil Matrices (e.g., soybean, oils) [4] | 150 mg MgSO₄ + 150 mg C18 (per ~2-5 g sample) | C18 is highly effective at adsorbing fats. Using a smaller sample size (2g vs. 5g) can significantly improve recovery. |
Q1: My recovery of this compound is low even when I spike the free acid. What could be wrong? The issue likely lies not in deconjugation, but in the extraction or clean-up process. First, verify your LC-MS/MS instrument calibration and standard integrity. Then, focus on optimizing the QuEChERS clean-up. As shown in the table above, using the wrong sorbent or an excessive amount can lead to low recovery. Re-optimize the type and amount of dSPE sorbents for your specific sample matrix [4].
Q2: How can I validate that my deconjugation step is working? The most reliable way is to use a model compound. Spike your sample with a this compound ester (e.g., this compound-P-methyl) instead of the free acid and process it through your full method. A high recovery of the free this compound indicates successful hydrolysis. Without a reference standard for the ester, you can compare results from incurred samples (samples naturally containing the pesticide) using your method with and without the deconjugation step; a significant increase in concentration with deconjugation confirms its effectiveness [2].
Q3: For a lab analyzing diverse food commodities, which deconjugation method is recommended? For routine analysis of various food types where the primary goal is to comply with the "total this compound" definition, alkaline hydrolysis is generally recommended. It is a robust, single-step process that effectively handles both esters and many conjugate forms, and it is widely referenced in official methods [2] [3]. Reserve enzymatic deconjugation for more specialized applications where alkaline conditions are proven to cause degradation.
What are the primary strategies to reduce matrix effects for haloxyfop? The main approaches involve optimizing the sample cleanup step during preparation and leveraging the high selectivity of Mass Spectrometry. Using effective dispersive Solid-Phase Extraction (dSPE) sorbents and MRM detection are key [1] [2].
Which dSPE sorbent combinations are most effective? Research indicates that a combination of MgSO₄ (to remove water) with Florisil or C18 is highly effective for a wide range of acidic herbicides, including this compound, providing recovery rates of 95-101% [1]. The table below summarizes the performance of different sorbents.
How does the choice of MS detection technique help? Multiple Reaction Monitoring (MRM) offers superior selectivity over Single Ion Recording (SIR). MRM monitors a specific precursor ion > product ion transition, which helps isolate the this compound signal from co-eluting matrix components that can cause suppression or enhancement, leading to clearer chromatograms and more accurate quantification [2].
The core of reducing matrix effects lies in an effective sample cleanup procedure. The QuEChERS method is widely used and can be optimized for this compound.
| Strategy | Recommended Practice | Key Findings & Effect |
|---|---|---|
| dSPE Sorbent Selection [1] | Use MgSO₄ with Florisil or C18 | Optimal recovery (95-101%) for this compound in plant matrices; effectively removes polar impurities and fats. |
| Alkaline Hydrolysis [3] | Use methanolic NaOH prior to extraction | Converts this compound esters & conjugates to parent acid; ensures accurate "total this compound" measurement. |
| Phase Separation [3] | Add MgSO₄ & NaCl (4:1, w/w) | Forces this compound into organic (acetonitrile) layer, separating it from aqueous matrix components. |
For instrumental analysis, leveraging the selectivity of LC-MS/MS in MRM mode is crucial. The following workflow integrates the optimized sample preparation with LC-MS/MS analysis:
For this compound, the specific MRM transition to monitor is from the precursor ion m/z 360 to the product ions m/z 288 (quantifier) and m/z 252 (qualifier) [1]. This method provides the selectivity needed to distinguish this compound from matrix interferences, even in complex samples like avocado extract [2].
To effectively minimize matrix effects in your this compound analysis, you should:
The table below summarizes the Limit of Quantitation (LOQ) and key details for various haloxyfop analysis methods across different sample matrices.
| Sample Matrix | Method & Technique | Key Sample Preparation Steps | Limit of Quantitation (LOQ) | Citation |
|---|---|---|---|---|
| Eggs | GC-MS/MS (after derivatization) | QuEChERS extraction with acetonitrile, derivatization with TMS | 2.5 ng/g (ppb) | [1] [2] |
| Infant Formula | LC-MS/MS (total this compound) | Alkaline hydrolysis, extraction with acetonitrile, d-SPE cleanup (C18) | 0.003 mg/kg (method validated at this level) | [3] |
| Carrot | GC-MS | Solid-Liquid Extraction with Low-Temperature Partition (SLE-LTP) | 0.48 mg/kg (for this compound-methyl) | [4] [5] |
| Cheese | GC (with ferrofluid microextraction) | Ternary phase solvent extraction & dispersive liquid-liquid microextraction (DLLME) | 0.6-1.3 ng/g | [6] |
| Chicken Liver / Pork | HPLC-MS/MS | Modified QuEChERS with low-temperature freezing and d-SPE | Not explicitly stated | [7] |
Here are the detailed methodologies for two highly sensitive approaches from the search results.
This method is detailed for a complex animal tissue matrix [1] [2].
This method is designed to measure "total this compound," which includes esters and conjugates [3].
How can I improve sensitivity and lower the detection limit?
Why is an alkaline hydrolysis step used, and when is it necessary?
My recovery rates are low or inconsistent. What could be wrong?
When validating your method, be aware of the strict regulatory limits.
The following diagram illustrates the core decision-making process and workflow for developing an analytical method for this compound, based on the information from the search results.
The table below summarizes the core effects of haloxyfop-P-methyl exposure on glucose metabolism, as observed in a study on the estuarine crab Chiromantes dehaani [1]. The measured concentrations were 0.15, 0.3, 0.6, and 1.2 mg/L.
| Metabolic Pathway/Analyte | Observed Change | Biological Interpretation |
|---|---|---|
| Lactate Dehydrogenase (LDH) | Significant decrease | Inhibition of anaerobic glycolysis, reducing the organism's capacity for anaerobic energy production. |
| Succinate Dehydrogenase (SDH) | Significant decrease | Impairment of the tricarboxylic acid (TCA) cycle and mitochondrial aerobic respiration. |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Significant increase | Stimulation of the Pentose Phosphate Pathway (PPP) to generate NADPH for combating oxidative stress. |
| Glycogen | Significant decrease | Elevated mobilization of stored energy reserves to meet metabolic demands under herbicide stress. |
Here are solutions to common challenges when studying this compound-P-methyl:
Q1: My experimental model shows no significant change in LDH activity, unlike established findings. What could be the cause?
Q2: How can I confirm that observed glycolytic disruption is directly linked to oxidative stress?
Q3: What are the best practices for detecting broader, untargeted metabolic changes?
Here are detailed methodologies for key experiments cited in this guide.
This protocol is adapted from methods used to evaluate this compound-P-methyl toxicity in C. dehaani [1].
This workflow is based on a study investigating diabetic cardiomyopathy in a mouse model, which can be adapted for toxicity studies [2].
The following diagrams illustrate the key mechanisms and experimental workflows.
Figure 1: this compound-P-Methyl Induced Metabolic Disruption and Stress Response Pathway. This diagram illustrates how this compound-P-methyl exposure disrupts key glucose metabolism pathways (glycolysis, TCA cycle) and triggers a compensatory oxidative stress response, primarily through the Pentose Phosphate Pathway. Dashed lines represent potential or regulatory interactions [1].
Figure 2: Integrated Experimental Workflow for Metabolic Toxicity Studies. This workflow outlines the key steps for a comprehensive investigation, from organism exposure and tissue processing to biochemical and advanced omics analyses, culminating in integrated data interpretation [1] [2].
The following table summarizes the primary mechanisms by which weeds develop resistance to this compound and other ACCase-inhibiting herbicides.
| Mechanism Type | Specific Form | Key Findings & Associated Genes/Proteins | Herbicide Cross-Resistance Pattern |
|---|
| Non-Target-Site Resistance (NTSR) | Enhanced Metabolism (P450/GST) | - Confers resistance to this compound in species like A. sterilis and E. crus-galli [1] [2].
The relationship between these mechanisms and the experimental workflow for diagnosing them can be visualized below.
Here are detailed methodologies for the core experiments used to investigate P450-mediated resistance.
This assay determines if enhanced metabolism contributes to resistance by using specific enzyme inhibitors.
This experiment directly measures the activity of detoxification enzymes in plant tissues.
This identifies the specific genes responsible for the enhanced metabolic resistance.
| Method | Principle | Key Reagents & Sorbents | Target Analyte | Best For Matrices |
|---|---|---|---|---|
| QuEChERS with dSPE [1] | Dispersive Solid-Phase Extraction; sorbents remove co-extractives | MgSO₄, Florisil, C18, GCB [1] | This compound, this compound-methyl [1] | Fruits, vegetables, grains [1] |
| Chemical Hydrolysis + QuEChERS [2] | Alkaline conditions break conjugates; then standard extraction | Methanolic NaOH, MgSO₄, NaCl, C18 sorbent [2] | Total this compound (free + conjugated) [2] | Complex & challenging matrices (infant formula, high-fat, high-protein) [2] |
| Enzymatic Hydrolysis [3] | Enzyme breaks conjugates; milder than alkaline | Specific enzymes (e.g., for glucosides) [3] | Total this compound (free + conjugated) [3] | Matrices where alkaline conditions degrade analyte [3] |
| SPE Cartridge Clean-up [4] | Liquid extract passed through cartridge for clean-up | Graphitized Carbon Black (GCB) cartridge, Florisil cartridge [4] | This compound (after derivatization) [4] | Complex matrices with pigments & impurities (e.g., tea) [4] |
This method is ideal for the direct determination of this compound and its ester forms in fruits, vegetables, and grains [1].
This method is crucial for regulatory compliance in complex matrices like infant formula, as it converts all related compounds into the parent acid, this compound [2].
The following workflow diagram outlines the two main pathways for sample preparation described in the protocols above:
Why is a hydrolysis step critical for my analysis? Regulatory residue definitions for this compound often require measuring the sum of this compound, its esters, salts, and conjugates, expressed as the parent acid, this compound [2]. A hydrolysis step (alkaline or enzymatic) is necessary to convert all these forms into a single, measurable entity to ensure compliance and accurate risk assessment [2] [3].
My recovery for this compound is low after dSPE clean-up. What should I check? First, review your dSPE sorbent combination. The amount and type of sorbent can significantly impact recovery [1]. Using excessive amounts of clean-up sorbents can lead to analyte loss. Ensure you are using the optimized amount, such as 150 mg Florisil + 150 mg MgSO₄ per 6 mL extract for plant-origin matrices [1].
When should I consider enzymatic hydrolysis over alkaline hydrolysis? Use enzymatic hydrolysis as a milder alternative if you are analyzing a pesticide known to be unstable under harsh alkaline conditions [3]. While alkaline hydrolysis is more common and effective for this compound [2], enzymatic methods can provide comparable results for certain sample types and are preferable if you suspect degradation of the target analyte with strong base [3].
Here are answers to common technical questions, based on current research and regulatory assessments.
FAQ 1: What is the accepted definition of "haloxyfop" in analytical methods? For both enforcement and risk assessment purposes, the residue definition is defined as the sum of this compound, its esters, salts, and conjugates, expressed as this compound [1]. This is critical for method development, as your procedure must account for all these forms.
FAQ 2: How should I prepare samples to measure total this compound? To analyze for the total this compound, you must first convert all ester forms (like this compound-methyl) back to the parent acid. A validated method involves a sample preparation consisting of an alkaline hydrolysis with methanolic sodium hydroxide to release this compound from its bound forms prior to extraction [2].
FAQ 3: Are there validated methods for complex matrices like infant formula? Yes. A simple and robust LC-MS/MS method has been developed and validated for challenging matrices, including infant formulas (powdered and liquid) and high-carbohydrate, high-protein, high-fat ingredients. The method was validated in two different laboratories, demonstrating its reliability [2]. The key parameters from the validation are summarized below.
FAQ 4: What is the enantiomeric activity of this compound, and why does it matter? this compound is a chiral compound. The herbicidal activity is almost entirely attributed to the R-enantiomer (R-haloxyfop), which has been reported to be at least 1000-fold more active than the S-enantiomer [3]. Note that the residue definition for enforcement, however, includes the sum of both R- and S-isomers at any ratio [1].
FAQ 5: What are the known stability hazards for this compound compounds? Safety Data Sheets for related compounds, such as this compound-glucoside, indicate that it is stable under recommended storage conditions. However, it is incompatible with oxidizing agents, reducing agents, and water. It may cause skin irritation and serious eye irritation, so appropriate personal protective equipment (PPE) like gloves and eye protection is advised [4].
The table below summarizes the performance characteristics of the LC-MS/MS method for total this compound analysis in infant formula and related matrices, as validated in [2].
| Parameter | Performance Data | Notes |
|---|---|---|
| Matrices Validated | Infant formulas (powdered & ready-to-feed), high-carbohydrate, high-protein, high-fat, and emulsifier ingredients | Method designed for a wide range of challenging matrices. |
| Target Level | 0.003 mg/kg | Meets the strict EU regulatory level for infant formula [2]. |
| Mean Recovery | 92.2% to 114% | Across all fortification levels and matrices. |
| Precision (RSD) | Repeatability, within-lab, and reproducibility RSDs ≤ 14% | Demonstrates method robustness. |
| Sample Preparation | Alkaline hydrolysis → acetonitrile extraction → dSPE clean-up | Uses a QuEChERS-inspired approach [2]. |
For your experimental protocols, here is a detailed workflow based on the cited method development. This procedure is designed to ensure all forms of this compound are converted to the parent acid and accurately quantified.
Step-by-Step Protocol:
To summarize the core technical points for your work:
The table below summarizes experimental data on the potency of various ACCase inhibitors. Please note that the EC₅₀ values (the concentration effective in achieving 50% of the maximum response) are highly dependent on the experimental system and cannot be directly compared across different studies.
| Herbicide | Chemical Family | Test System | Experimental Measure | Reported Potency | Notes |
|---|---|---|---|---|---|
| Haloxyfop | Aryloxyphenoxypropionate (FOP) | Trypanosoma brucei lysate [1] | EC₅₀ (enzyme inhibition) | 67 µM | Most potent FOP tested in this study. |
| This compound | Aryloxyphenoxypropionate (FOP) | Poa annua (Whole Plant) [2] | LD₅₀ (Lethal Dose for 50% of plants) | 46.4 - 49.4 g ae ha⁻¹ (Susceptible population) | Controlled susceptible plants at the recommended rate [2]. |
| Fluazifop | Aryloxyphenoxypropionate (FOP) | Trypanosoma brucei lysate [1] | EC₅₀ (enzyme inhibition) | > 400 µM | Less potent than this compound in this system [1]. |
| Quizalofop | Aryloxyphenoxypropionate (FOP) | Trypanosoma brucei lysate [1] | EC₅₀ (enzyme inhibition) | > 400 µM | Less potent than this compound in this system [1]. |
| Clethodim | Cyclohexanedione (DIM) | Poa annua (Whole Plant) [2] | LD₅₀ (Lethal Dose for 50% of plants) | ~21.5 g ae ha⁻¹ | Effectively controlled this compound-resistant plants; no cross-resistance [2]. |
| Sethoxydim | Cyclohexanedione (DIM) | Trypanosoma brucei lysate [1] | EC₅₀ (enzyme inhibition) | > 400 µM | Showed low potency in the protozoan system [1]. |
To ensure the reproducibility of the data, here is a detailed methodology for a key assay used to determine the potency of these inhibitors.
1. ACCase Enzyme Activity Assay (from Trypanosoma brucei lysate) [1] This protocol measures the direct inhibition of the ACCase enzyme by quantifying the incorporation of a radioactive carbon label into the product.
[14C]CO2 from [14C]NaHCO3 into acid-stable [14C]malonyl-CoA.[14C]NaHCO3 as the radioactive substrate.[14C]NaHCO3.[14C]malonyl-CoA product is quantified using a scintillation counter.EC₅₀ value is determined from a dose-response curve.2. Whole-Plant Dose-Response Bioassay (from Poa annua) [2] This protocol determines the effectiveness of a herbicide on living plants and is used to establish resistance.
The following diagram illustrates how this compound inhibits the ACCase enzyme and a key genetic mechanism that leads to resistance.
Diagram: this compound Inhibition of ACCase and Target-Site Resistance Mechanism
The table below summarizes two advanced approaches for the determination of total this compound residues, which include its esters, salts, and conjugates.
| Feature | Method 1: LC-MS/MS with Alkaline Hydrolysis [1] | Method 2: LC-MS/MS with Enzymatic Deconjugation [2] |
|---|---|---|
| Core Principle | Converts bound residues to free acid via chemical hydrolysis | Converts bound residues to free acid via enzymatic reaction |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry |
| Deconjugation Step | Methanolic sodium hydroxide, 60°C for 30 min [1] | Specific enzymes (optimized from 9 options), mild conditions [2] |
| Clean-up | Dispersive-SPE (C18 sorbent) [1] | QuEChERS [2] |
| Key Validated Matrices | Infant formula (powder/liquid), high-carb/high-protein ingredients [1] | Cereals (wheat), oilseeds (linseed), rice-based infant formula [2] |
| Recovery (%) | 92.2 - 114 (across all matrices/levels) [1] | Within 70 - 120 (for both free acids and intact glucosides) [2] |
| Precision (RSD) | Repeatability & reproducibility RSDs ≤ 14% [1] | Validated per SANTE/11312/2021 guideline [2] |
| LOQ (Free Acid) | 0.003 mg/kg (infant formula) [1] | 0.0025 mg/kg (cereals/oilseeds); 0.001 mg/kg (infant formula) [2] |
| Multi-lab Assessment | Validated in two different laboratories [1] | Results compared with alkaline hydrolysis for 15 incurred samples [2] |
Here is a deeper dive into the methodologies of the two approaches.
This method was designed to meet the strict EU residue definition for infant formula.
This research developed a milder, selective alternative to harsh alkaline conditions.
The following diagram illustrates the logical decision process and workflow for selecting and applying these analytical methods.
The following table compiles toxicity data for haloxyfop-P-methyl and other herbicides from various studies.
| Organism / System | Herbicide | Toxicity Endpoint | Experimental Concentration/Dose | Key Findings / Effect | Citation |
|---|---|---|---|---|---|
| Diatom (Chaetoceros muelleri) | This compound-P-methyl | Growth rate (3-day) & Photosynthetic efficiency | Up to 4570 µg/L | No adverse effects observed at highest concentration tested | [1] [2] |
| Diatom (Chaetoceros muelleri) | Diuron | 50% Effect Concentration (EC50) for growth | 12.4 µg/L | Substantial reduction in specific growth rate | [1] [2] |
| Diatom (Chaetoceros muelleri) | Tebuthiuron | 50% Effect Concentration (EC50) for growth | 187 µg/L | Substantial reduction in specific growth rate | [1] [2] |
| Onion (Allium cepa) | This compound-R-methyl | Root growth inhibition (EC50) | 2.38 mg/L | Significant reduction in root length | [3] |
| Onion (Allium cepa) | This compound-R-methyl | Mitotic Index (MI) & DNA Damage | 1.19, 2.38, 4.76 mg/L (24-96 h) | Decreased MI; increased chromosomal aberrations & DNA damage (concentration- and time-dependent) | [3] |
| Zebrafish (Danio rerio) | This compound-P-methyl | Developmental Toxicity (96 h) | 0.2, 0.3, 0.4 mg/L | Decreased body length, heart rate; increased malformation rate & mortality | [4] |
| Zebrafish (Danio rerio) | This compound-P-methyl | Neurotoxicity & Immunotoxicity | 0.2, 0.3, 0.4 mg/L (96 h) | Increased AChE activity (neurotoxicity); altered immune cell counts (immunotoxicity) | [4] |
| Crab (Chiromantes dehaani) | This compound-P-methyl | Growth & Metabolism (21-day) | Not Specified | Decreased weight gain; disrupted glucose metabolism; induced immunotoxicity | [5] |
| Soil Bacterial Community | This compound-R-methyl | Diversity & Composition (30-day) | Field application | Temporary reduction in diversity; recovery by Day 30; half-life of 2.6-4.9 days in rhizosphere soil | [6] |
To ensure the reproducibility of the data, here is a summary of the key methodological details from the cited studies.
The toxic effects of this compound-P-methyl, particularly on animals, are often linked to the induction of oxidative stress. The diagram below illustrates this key pathway.
The pathway illustrates that this compound-P-methyl exposure induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage which manifests as developmental, neurological, and immune system toxicity [5] [4].
| Study Model | Concentrations Tested | Key Immunotoxicity/Metabolic Findings | Reference |
|---|
| Chiromantes dehaani (Estuarine Crab) [1] | 0.3, 0.6, 1.2 mg/L (21-day exposure) | • Significant decrease in immune enzyme activities: Acid Phosphatase (ACP), Alkaline Phosphatase (AKP), and Lysozyme (LZM). • Indicated immunosuppression and disruption of innate immune defense. | | | Chiromantes dehaani (Estuarine Crab) [2] | 12.886 mg/L (96-h LC₅₀) | • Induced oxidative stress (biomarkers: MDA, CAT, GR, T-GSH, GSSG). • Transcriptome analysis revealed significant enrichment in glutathione metabolism and detoxification response. | | | Allium cepa (Onion) [3] | 1.19, 2.38, 4.76 mg/L (24-96 h exposure) | • Demonstrated cyto-genotoxicity (reduced mitotic index, increased chromosomal aberrations). • Caused concentration-dependent DNA damage (comet assay). • Molecular docking suggested binding to DNA. | |
Here are the methodologies from the key studies that can serve as a template for immunotoxicity evaluation.
This method assesses chronic exposure effects on immune function and related metabolic pathways [1].
CdG6PDH) via qRT-PCR.This plant-based model is a standardized method for evaluating chromosomal and DNA damage [3].
The following diagram integrates findings from the search results to illustrate the potential mechanistic pathway from this compound-P-methyl exposure to immunotoxicity in crustaceans.
The diagram above illustrates the cascade from initial metabolic disruption to immunosuppression. Key steps include inhibition of Acetyl-CoA Carboxylase (ACC), leading to oxidative stress. This triggers the Nrf2/ARE pathway, upregulating the pentose phosphate pathway to generate NADPH and fuel the glutathione antioxidant system [1]. This metabolic rerouting, combined with direct oxidative damage, is hypothesized to create an energy shortage and suppress critical immune enzymes, ultimately leading to immunosuppression [1].
The following table summarizes the established or proposed Maximum Residue Levels (MRLs) for this compound-P (a specific form of this compound) in different commodities, as assessed by the European Food Safety Authority (EFSA). These MRLs are considered safe for consumers [1].
| Commodity | Residue Level (MRL) | Basis / Notes |
|---|---|---|
| Soya beans | Existing EU MRL | Based on an import tolerance; not expected to pose a risk to consumers [1]. |
| Sunflower seeds | Codex MRL (CXL) | Not expected to pose a risk to consumers [1]. |
| Onions | Existing EU MRL | Not expected to pose a risk to consumers [1]. |
| Linseeds | Proposed Import Tolerance | Not expected to pose a risk to consumers [1]. |
| Rapeseeds/Canola seeds | Proposed Import Tolerance | Not expected to pose a risk to consumers [1]. |
| Infant Formula | 0.003 mg/kg | Regulatory limit for the sum of this compound, its esters, salts, and conjugates [2]. |
To ensure these MRLs are protective of consumer health, EFSA recommends that the Limit of Quantification (LOQ) for this compound-P enforcement be lowered in various commodity groups [1]:
For your research, here is a validated method for determining total this compound (defined as the sum of this compound and its esters, salts, and conjugates) in challenging matrices like infant formula and its ingredients [2]. The workflow involves sample hydrolysis, extraction, and clean-up before analysis.
The diagram below outlines the key steps of this analytical protocol:
Key Method Details [2]:
One field study investigated this compound-R-methyl (HPME) used to control the invasive plant Spartina alterniflora in a tidal flat. This research provides insight into residue behavior in an environmental context rather than a crop matrix [3].
The following table consolidates experimental data on the effects of this compound-P-methyl on various non-target organisms.
| Organism/System | Key Toxicity Findings | Experimental Concentrations/Doses | Citation |
|---|---|---|---|
| Crustacean (Chiromantes dehaani) | Immunotoxicity, glucose metabolism disruption, oxidative stress; activated Nrf2/ARE antioxidant pathway. | 0.075, 0.15, 0.3, 0.6, 1.2 mg/L (21-day exposure) | [1] [2] |
| Plant (Allium cepa) | Cytotoxicity & genotoxicity; significant root growth inhibition, DNA damage, chromosomal abnormalities. | 1.19, 2.38, 4.76 mg/L (24-96 h exposure); EC50 = 2.38 mg/L | [3] |
| Diatom (Chaetoceros muelleri) | No observed effect on growth or photosynthetic efficiency. | Up to 4570 µg/L (Highest concentration tested) | [4] |
Here are the detailed methodologies from the key studies cited above, which provide examples of protocols used to generate data for risk assessment.
Protocol for Crustacean Immunotoxicity and Metabolic Study [1] [2]:
Protocol for Plant Genotoxicity Study (Allium Test) [3]:
While specific validated assessments for this compound are not public, the process follows established regulatory principles. The following diagram illustrates the general workflow for pesticide risk assessment, highlighting where toxicological data is applied.
The risk assessment process integrates data from various sources [5]:
This compound is a aryloxyphenoxypropionate (FOP) herbicide that selectively controls grass weeds by targeting the carboxyltransferase (CT) domain of acetyl-coenzyme A carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis. As an ACCase inhibitor (HRAC Group 1, WSSA Group 1), this compound effectively disrupts lipid formation in susceptible plants, leading to plant death [1]. The herbicide is particularly valuable in turf management and agricultural settings where selective grass control is required, such as in Festuca rubra turf on golf courses where it has been used to control Poa annua (annual bluegrass) [2] [3].
The development of resistance to this compound follows patterns observed with other site-specific herbicides, where continuous applications without adequate rotation or integration of other control methods creates strong selection pressure for resistant biotypes. This resistance can emerge through target-site mutations that alter the herbicide binding site, non-target-site mechanisms such as enhanced metabolic detoxification, or both. The first documented case of this compound-resistant Poa annua was reported in New Zealand after frequent applications had been used for several growing seasons, with the resistant population surviving rates up to 480 g ae ha⁻¹ that would normally control susceptible plants [2] [3]. Understanding the structural basis of these resistance mechanisms is essential for developing strategies to manage resistance and design novel inhibitors that overcome these adaptive mutations.
Research has identified several key amino acid positions in the ACCase enzyme where substitutions confer resistance to this compound and other FOP herbicides. The most significant mutation occurs at position 2041, where a substitution of isoleucine by threonine (Ile-2041-Thr) has been directly associated with this compound resistance in Poa annua [2] [3]. This mutation results in approximately 20-fold resistance compared to susceptible populations, based on dose-response experiments measuring both survival and dry weight reduction [2] [3]. Other documented resistance mutations in various weed species occur at positions Trp-1999, Trp-2027, Gly-2096, Ile-1781, Asp-2078, and Cys-2088, though each confers distinct patterns of resistance across the different herbicide classes [2] [3].
The Ile-2041-Thr mutation represents a particularly interesting case study because it appears to differ structurally from other known mutations at this position. Unlike the more common Asn-2041 substitution, Thr-2041 does not significantly alter the conformational structure of the CT domain based on 3-D structural evaluations [3] [4]. This suggests that the resistance mechanism may involve more subtle changes to the herbicide binding pocket rather than large-scale structural rearrangements. Additionally, Poa annua exhibits an inherent tolerance to most ACCase inhibitors due to a fixed leucine residue at position 1781, which results in a naturally less sensitive form of ACCase believed to be inherited from P. supina, one of its parental species [2] [3].
The structural basis for this compound resistance has been elucidated through crystallographic studies of the CT domain complexed with herbicides. Research has demonstrated that this compound binds at the active site interface of the CT dimer, requiring significant conformational changes for several residues in this interface to create a highly conserved hydrophobic pocket that extends deeply into the core of the dimer [5]. Specifically, residues L1705 and V1967 (using yeast numbering) form part of the this compound binding pocket, and mutations at these positions disrupt herbicide binding while maintaining enzymatic function [5] [6].
The Ile-2041-Thr mutation likely confers resistance through steric hindrance and reduced binding affinity without compromising the enzyme's catalytic function. This mutation occurs at a critical position within the herbicide binding site, where the substitution of the bulkier threonine for isoleucine may interfere with optimal herbicide binding through several potential mechanisms: (1) direct steric exclusion of the herbicide molecule from its binding position, (2) alterations to the hydrophobic interactions that stabilize herbicide binding, or (3) subtle changes to the protein dynamics that affect herbicide association or dissociation rates [2] [3] [5]. The fact that this mutation confers resistance specifically to FOP herbicides like this compound while maintaining sensitivity to CHD herbicides like clethodim highlights the specificity of binding interactions for different herbicide classes despite their overlapping binding sites [2] [3].
Table 1: Documented Cases of this compound Resistance Across Species
| Species | Mutation | Resistance Factor (LD₅₀) | Resistance Factor (GR₅₀) | Reference |
|---|---|---|---|---|
| Poa annua | Ile-2041-Thr | 20.7-fold | 19.0-fold | [2] [3] |
| Lolium perenne | Not specified | Varying frequencies (0.00112% to 10%) in seed lines | - | [7] |
| Lolium multiflorum | Not specified | Higher frequency than L. perenne | - | [7] |
The quantitative assessment of this compound resistance reveals significant variations in resistance levels across species and populations. In the documented case of Poa annua, the resistant population exhibited LD₅₀ values of approximately 962 g ae ha⁻¹ compared to 46 g ae ha⁻¹ for susceptible populations, resulting in a resistance factor of 20.7 based on survival rates [2] [3]. Similarly, the GR₅₀ values (50% growth reduction) were 367 g ae ha⁻¹ for resistant versus 19 g ae ha⁻¹ for susceptible populations, yielding a resistance factor of 19.0 [2] [3]. These resistance factors remained consistent across multiple experimental runs, confirming the stability of the resistance trait.
Population-level studies in ryegrass species have revealed that this compound resistance can be present at varying frequencies in commercial seed lines. Research examining 56 basic seed lots and 52 unique cultivars of Lolium species found resistance to this compound in a significant proportion of seed lines, with frequencies ranging from 0.00112% to 10% [7]. Importantly, the study found no significant difference in resistance frequencies between imported seed lines (from the United States and Europe) and domestic New Zealand lines, suggesting that resistance development is a widespread phenomenon not limited to specific geographical regions or breeding programs [7].
Table 2: Cross-Resistance Patterns in this compound-Resistant Biotypes
| Herbicide Class | Example Herbicides | Response in Ile-2041-Thr Mutants | Molecular Basis |
|---|---|---|---|
| Aryloxyphenoxypropionates (FOPs) | This compound, diclofop, fluazifop | Resistant | Direct interference with binding site |
| Cyclohexanediones (DIMs) | Clethodim, sethoxydim | Susceptible | Different binding interactions |
| Phenylpyrazolines (PPZ) | Pinoxaden | Variable (likely susceptible) | Distinct binding requirements |
| ALS inhibitors | Iodosulfuron | Independent resistance | Different target enzyme |
Understanding cross-resistance patterns is crucial for developing effective resistance management strategies. Research on the Ile-2041-Thr mutation in Poa annua revealed a particularly important finding: while this mutation confers strong resistance to this compound, it does not confer cross-resistance to the cyclohexanedione herbicide clethodim [2] [3]. In dose-response experiments, the this compound-resistant population showed complete susceptibility to clethodim at the recommended rate of 120 g ae ha⁻¹, with LD₅₀ values similar to susceptible populations (20-23 g ae ha⁻¹) [2] [3]. This specific resistance profile provides valuable opportunities for managing resistant populations through herbicide rotation.
The distinct cross-resistance patterns between herbicide classes can be explained by differences in their molecular interactions with the ACCase enzyme. Although FOPs and DIMs both target the CT domain, they exhibit different binding modes and interactions with specific amino acid residues within the binding pocket. The Ile-2041-Thr mutation appears to specifically disrupt the binding of FOP herbicides while having minimal impact on DIM binding [2] [3] [5]. This phenomenon of differential resistance has important practical implications for resistance management, as it enables the rotation of herbicide classes with different binding characteristics to reduce selection pressure.
The standard methodology for quantifying this compound resistance involves conducting dose-response experiments that measure both plant survival and growth reduction across a range of herbicide concentrations. The experimental protocol typically includes the following steps: (1) collecting seeds or plant materials from suspected resistant and known susceptible populations, (2) growing plants under uniform conditions until they reach the appropriate growth stage (typically 3-5 leaf stage for grasses), (3) applying this compound at a series of rates ranging from sub-lethal to supra-lethal concentrations, (4) maintaining plants for 14-21 days after treatment, and (5) assessing percentage survival and collecting dry weight data [2] [3].
Data analysis involves fitting the dose-response data to log-logistic models to calculate key parameters including LD₅₀ (herbicide rate causing 50% mortality) and GR₅₀ (herbicide rate causing 50% reduction in dry weight). The resistance factor (RF) is then determined as the ratio of these values between resistant and susceptible populations [2] [3]. For the documented this compound-resistant Poa annua, these experiments were conducted twice to ensure reproducibility, with consistent results obtained across both experimental runs [2] [3].
The identification of resistance mutations requires molecular techniques to sequence the ACCase gene and identify specific amino acid substitutions. The standard protocol involves: (1) extracting genomic DNA from plant tissue, (2) designing primers to amplify regions of the ACCase gene containing known mutation sites, (3) amplifying these regions using PCR, (4) sequencing the amplified products, and (5) comparing sequences between resistant and susceptible biotypes [2] [3]. For the Ile-2041-Thr mutation, researchers specifically targeted the region surrounding this codon using appropriate primer pairs [2] [3].
To distinguish between target-site and non-target-site resistance mechanisms, researchers often employ cytochrome P450 inhibition assays using compounds like malathion. The experimental approach involves: (1) pre-treating plants with the P450 inhibitor, (2) applying this compound after inhibitor treatment, (3) conducting dose-response analysis, and (4) comparing results to plants treated with this compound alone [2] [3]. In the case of the this compound-resistant Poa annua, malathion pre-treatment did not alter the resistance level, indicating that enhanced metabolism via cytochrome P450 was not responsible for the resistance observed [2] [3]. This provided supporting evidence that a target-site mutation was the primary resistance mechanism.
Figure 1: Experimental workflow for characterizing this compound resistance mechanisms, integrating physiological assays and molecular analyses.
X-ray crystallography has provided crucial insights into the structural basis of this compound binding and resistance mechanisms. Research on the CT domain of yeast ACC complexed with this compound has revealed that the herbicide binds at the dimer interface of the CT domain, with specific interactions involving residues L1705 and V1967 (yeast numbering) [5]. The crystallographic data showed that inhibitor binding requires large conformational changes for several residues in this interface, creating a highly conserved hydrophobic pocket that extends deeply into the core of the dimer [5]. These structural observations explain why mutations at these critical positions can disrupt herbicide binding while maintaining the enzyme's catalytic function.
The process for obtaining this compound-CT domain complexes involves: (1) expressing and purifying the CT domain protein, (2) crystallizing the protein using vapor diffusion methods, (3) soaking crystals with this compound or co-crystallizing with the herbicide, (4) collecting X-ray diffraction data, and (5) solving the structure through molecular replacement [5]. These techniques have revealed that the this compound binding site overlaps with the natural substrate binding site, explaining its mechanism of inhibition through competitive binding that prevents the carboxyl transfer reaction from proceeding [5].
Computational approaches provide valuable tools for understanding how resistance mutations affect herbicide binding at the atomic level. Homology modeling can be used to create 3D structures of mutant ACCase enzymes based on known crystal structures, allowing researchers to visualize how specific amino acid substitutions alter the herbicide binding pocket [2] [3]. For the Ile-2041-Thr mutation, such modeling suggested that unlike other common mutations at this position, the threonine substitution does not significantly change the conformational structure of the CT domain, implying a more subtle mechanism of resistance [2] [3].
More advanced computational techniques include molecular dynamics simulations to study the flexibility and dynamics of mutant enzymes, and docking studies to calculate binding affinities of herbicides to wild-type and mutant ACCase. These approaches can provide quantitative data on binding energy changes resulting from resistance mutations, helping to explain why certain mutations specifically affect FOP herbicides while sparing DIMs [8]. The growing availability of mutation-induced drug resistance databases, such as MdrDB which contains over 100,000 samples of mutation effects on drug binding, facilitates these computational studies by providing comprehensive data on how mutations affect protein-ligand interactions [8].
The identification of specific resistance mutations and their cross-resistance patterns enables the development of targeted management strategies to combat this compound resistance. Based on the research findings, the following approaches are recommended:
Herbicide rotation: The absence of cross-resistance to clethodim in Ile-2041-Thr mutants supports the rotation between FOP and DIM herbicides to reduce selection pressure [2] [3]. This strategy should be implemented proactively before resistance is detected in the field.
Diversified control methods: Integrating non-chemical control methods such as soil aerification, fertilization management, and modified irrigation regimens can reduce reliance on herbicides and decrease selection pressure [2] [3]. These cultural techniques should be part of an integrated management package rather than standalone solutions.
Monitoring and detection: Regular monitoring for resistance development, including genetic screening for known resistance mutations, can enable early detection and intervention before resistance becomes widespread [7]. The finding that resistance frequencies in commercial seed lines can range from 0.00112% to 10% highlights the importance of screening programs [7].
The structural insights gained from studying this compound resistance have significant implications beyond herbicide development, particularly in the pharmaceutical field. As ACCase is also a target for treating obesity, diabetes, and other metabolic diseases, understanding resistance mechanisms can inform the design of drugs that are less susceptible to resistance development [5]. Key applications include:
Backbone-targeting inhibitors: The observation that resistance mutations primarily affect side-chain interactions suggests that designing inhibitors that form critical interactions with backbone atoms rather than side chains could reduce the likelihood of resistance development [9] [5]. This approach is particularly relevant for antimicrobial and antiviral drugs where resistance is a major clinical challenge.
Combination therapies: Using multiple drugs that target different regions of the same enzyme or different steps in the same metabolic pathway can reduce the probability of resistance emergence, as multiple simultaneous mutations would be required for full resistance [8]. This strategy is already employed in HIV treatment and cancer therapy.
Predictive modeling: The growing databases of resistance mutations and their effects on drug binding enable machine learning approaches to predict resistance risks for new drug candidates early in the development process [8]. This can guide the selection of compounds with lower resistance potential before significant resources are invested in clinical development.
The structural characterization of this compound resistance mutations provides valuable insights into the molecular basis of herbicide resistance and offers important lessons for managing resistance in agricultural settings. The identification of the Ile-2041-Thr mutation as a key resistance mechanism, with its distinctive property of conferring resistance to FOP herbicides while maintaining susceptibility to DIMs, highlights the precision of molecular interactions between herbicides and their target site. The experimental methodologies and computational approaches described in this review provide researchers with powerful tools for characterizing resistance mechanisms and developing strategies to overcome them.
Corrosive;Irritant